2,4-Dibromo-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBHYJUCHWPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428402 | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-60-6 | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Dibrominated Imidazole Scaffold
An In-depth Technical Guide to 2,4-Dibromo-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the imidazole ring is a "privileged structure," a core motif found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine[1]. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing enzyme inhibitors and receptor antagonists[2]. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold transforms it into a versatile and powerful building block.
This compound is a prime example of such a functionalized intermediate. The presence of two bromine atoms at distinct positions (C2 and C4) provides reactive handles for sequential, regioselective functionalization through modern cross-coupling chemistry[3][4]. This allows for the systematic and efficient construction of complex molecular architectures, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns[3]. The N-methyl group not only protects the imidazole nitrogen from undesired side reactions but also modulates the molecule's solubility and electronic properties.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and, most critically, the reactive behavior of this compound. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.
Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These parameters dictate choices regarding solvents, reaction temperatures, and purification methods. The core properties of this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 53857-60-6 | [5][6][7][8] |
| Molecular Formula | C₄H₄Br₂N₂ | [6][8][9] |
| Molecular Weight | 239.90 g/mol | [6][8][9] |
| Appearance | White to light yellow solid | [3][4] |
| Purity | Typically ≥98% (Commercial) | [8] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [8] |
| LogP | 1.9451 | [8] |
Synthesis Pathway: A Regioselective Approach
The synthesis of this compound often involves a multi-step process starting from a more readily available precursor. A common and logical strategy involves the exhaustive bromination of N-methylimidazole followed by selective debromination. This approach is advantageous as it leverages the high reactivity of the imidazole ring towards electrophilic substitution and controls the final regiochemistry through a reductive step.
A plausible synthesis route is adapted from protocols for similar brominated imidazoles[10].
Step 1: Exhaustive Bromination to 2,4,5-Tribromo-1-methyl-1H-imidazole The first step is the tribromination of 1-methylimidazole. Acetic acid is a suitable solvent that also activates the bromine. Sodium acetate is used as a base to buffer the HBr generated during the reaction.
-
Rationale: The imidazole ring is highly activated towards electrophilic aromatic substitution. Using an excess of bromine under these conditions ensures complete bromination at all available positions (C2, C4, and C5) to yield the tribromo-intermediate[10].
Step 2: Selective Reductive Debromination The key to obtaining the desired 2,4-dibromo isomer is the regioselective removal of the bromine atom at the C5 position. This is typically achieved using a mild reducing agent like sodium sulfite in refluxing water.
-
Rationale: The bromine atom at the C5 position of a 1-methyl-2,4,5-tribromoimidazole is the most susceptible to nucleophilic attack and subsequent reduction. This difference in reactivity allows for its selective removal, leaving the more stable C2 and C4 bromines intact[10]. The difference in reactivity stems from the electronic properties of the imidazole ring positions.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two bromine atoms. This allows for its use as a scaffold upon which two different substituents can be built in a controlled, stepwise manner. The primary reactions leveraging this reactivity are palladium-catalyzed cross-coupling reactions.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings, the C2-Br bond is generally more reactive than the C4-Br bond.
-
Mechanistic Rationale: The C2 position (between the two nitrogen atoms) is more electron-deficient than the C4 or C5 positions. This heightened electrophilicity makes the C2-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles[11]. This inherent reactivity difference is the key to performing selective mono-functionalization at the C2 position by using one equivalent of the coupling partner under carefully controlled conditions.
Caption: Regioselective functionalization workflow.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide[12][13]. Its tolerance of a wide range of functional groups and generally mild conditions make it ideal for complex molecule synthesis[13].
Protocol: Selective Mono-Arylation at the C2 Position
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Expert Insight: The addition of water is crucial in the Suzuki reaction. It helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of the active boronate species[12].
-
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromo-1-methyl-1H-imidazole.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Cross-Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is also catalyzed by palladium[14][15]. It is particularly valuable because organostannanes are stable to air and moisture and are compatible with a vast array of functional groups[16]. However, the toxicity of tin reagents is a significant drawback[17].
Protocol: Stille Coupling for Alkynyl or Aryl Introduction
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the organostannane reagent (e.g., tributyl(phenylethynyl)stannane, 1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt such as CuI (0.1 eq.) in a suitable flask.
-
Expert Insight: The addition of a copper(I) co-catalyst can significantly accelerate the transmetalation step, especially for less reactive stannanes, in what is often referred to as a Stille-Kelly coupling variation[14].
-
-
Solvent Addition: Add a degassed aprotic polar solvent like DMF or NMP.
-
Reaction Execution: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF. The fluoride ions effectively scavenge the tin byproducts by forming insoluble fluorostannates, which can be removed by filtration.
-
Purification: Further purify the filtrate by standard extraction and column chromatography.
Lithiation and Transmetalation
For functionalization that cannot be achieved via cross-coupling, direct metalation offers an alternative pathway. Halogen-lithium exchange can be performed on the C-Br bonds, typically using an organolithium reagent like n-butyllithium at low temperatures.
-
Regiocontrol: The C2-Br bond is again more susceptible to halogen-lithium exchange than the C4-Br bond due to the inductive effect of the adjacent nitrogen atoms, which stabilizes the resulting carbanion. This allows for selective lithiation at C2.
-
Synthetic Utility: The resulting lithiated imidazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). Alternatively, the organolithium intermediate can undergo transmetalation with other metals (e.g., Zn, B, Mg) to generate different organometallic reagents for subsequent reactions[18].
Applications in Drug Discovery and Materials Science
This compound is not an end product but a critical starting point for creating high-value compounds.
-
Kinase Inhibitors: The imidazole scaffold is a proven platform for developing kinase inhibitors for oncology[19]. The dibrominated intermediate allows for the introduction of different aryl or heteroaryl groups at the C2 and C4 positions to probe the ATP-binding pocket of target kinases.
-
Antimicrobial Agents: Halogenated imidazoles are known to possess significant antibacterial and antifungal properties[19][20]. This building block can be used to synthesize novel libraries of compounds for screening against pathogenic microbes.
-
Organic Electronics: The rigid, electron-rich nature of the imidazole core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dibromo functionality allows for the extension of conjugation through cross-coupling, tuning the electronic and photophysical properties of the final material[3].
Conclusion
This compound is a synthetically powerful and versatile building block. Its value is derived not just from the presence of the privileged imidazole core but from the differential reactivity of its two bromine atoms. A thorough understanding of its properties and the principles of regioselective cross-coupling chemistry enables researchers to unlock its full potential. By providing controlled, stepwise access to disubstituted imidazoles, this reagent serves as a critical tool for accelerating innovation in the discovery of new pharmaceuticals and advanced functional materials.
References
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- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. 53857-60-6|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 53857-60-6 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Stille Coupling [organic-chemistry.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
physical properties of 2,4-Dibromo-1-methyl-1H-imidazole
An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1-methyl-1H-imidazole
This guide provides a comprehensive overview of the core , a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth resource.
Introduction
This compound (CAS No. 53857-60-6) is a disubstituted imidazole derivative. The strategic placement of two bromine atoms on the imidazole ring creates a versatile scaffold for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The N-methyl group prevents deprotonation and participation in certain reactions, thereby directing functionalization to the C-Br bonds. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
Core Physicochemical Identifiers
The fundamental properties of a compound are its identity card. These parameters are the first point of reference for any experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 53857-60-6 | [1][2][3] |
| Molecular Formula | C₄H₄Br₂N₂ | [1][2][4] |
| Molecular Weight | 239.90 g/mol | [1][2][4] |
| Appearance | Solid | [5] |
| Melting Point | 74-76 °C | [3] |
| Purity (Typical) | ≥98% | [2][5] |
Thermal Properties: Melting and Boiling Point
Thermal characteristics are critical indicators of a compound's purity and define the temperature ranges for safe handling and reaction conditions.
Melting Point
The melting point is a robust indicator of purity for crystalline solids.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range. The experimentally reported melting point for this compound is 74-76 °C [3].
This method provides a precise determination of the melting range and is a standard technique for purity assessment in organic chemistry.[7]
Causality in Experimental Design: The choice of a slow heating rate (~2 °C/min) near the expected melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously wide and inaccurate melting ranges. Packing the sample as a fine powder ensures uniform heat transfer through the solid.[6]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry.[6] Crush a small amount of the crystalline solid into a fine powder on a watch glass.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus or similar device.[8]
-
Rapid Initial Run (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly to establish a rough range. Allow the apparatus to cool before a precise measurement.
-
Precise Determination: Heat the block at a steady, slow rate (1-2 °C per minute) once the temperature is within 15-20 °C of the expected melting point.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. This is the initial melting point. Record the temperature (T₂) at which the last crystal melts. This is the final melting point. The melting range is T₁ - T₂.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
Field Insight: For compounds of this nature, boiling point is typically determined under reduced pressure (vacuum distillation). This allows the liquid-to-gas phase transition to occur at a much lower temperature, mitigating the risk of thermal decomposition. If required, a micro-boiling point determination using a Thiele tube under vacuum would be the appropriate method.[9]
This method is ideal for small sample quantities and provides a reliable boiling point measurement.[9]
Causality in Experimental Design: An inverted capillary tube is used to trap a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. A continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the surrounding atmospheric pressure.[10] The true boiling point is observed upon cooling, when the external pressure and the sample's vapor pressure are in equilibrium, causing the liquid to be drawn back into the capillary.[10][11]
Step-by-Step Methodology:
-
Apparatus Assembly: Add 0.5-1 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Thermometer Attachment: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[9]
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube.
-
Observation: Heat the side arm of the Thiele tube gently with a microburner.[9] Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the capillary's open end, stop heating.
-
Data Recording: Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature and the ambient barometric pressure.
Solubility Profile
Solubility is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[12]
-
Structure-Solubility Analysis: this compound possesses a polar imidazole core. However, the two large, nonpolar bromine atoms and the methyl group significantly increase its lipophilicity and reduce its overall polarity compared to unsubstituted imidazole.
-
Expected Solubility:
-
Water: Expected to have very low solubility due to the hydrophobic nature of the dibromo-substituents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble, as these solvents can interact with the polar imidazole ring.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble. The related isomer, 4,5-dibromo-1-methyl-1H-imidazole, is reported to be soluble in dichloromethane.[13]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility.
-
This protocol provides a rapid assessment of solubility in various solvents, which is essential for selecting appropriate solvents for reactions, extractions, and chromatography.
Causality in Experimental Design: A standardized solute-to-solvent ratio (e.g., ~25 mg per 0.75 mL) provides a consistent basis for comparison.[14] Vigorous shaking is necessary to overcome activation energy barriers to dissolution and ensure the system reaches equilibrium, or a state close to it, for an accurate assessment.
Step-by-Step Methodology:
-
Preparation: Dispense approximately 20-30 mg of the compound into a series of labeled small test tubes.
-
Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.
-
Mixing: Stopper and shake the test tube vigorously for 30-60 seconds.
-
Observation: Allow the mixture to stand and observe.
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat: Repeat steps 2-4 for a range of solvents of varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).
Caption: Qualitative solubility testing workflow.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are invaluable for confirming the compound's presence in mass spectrometry analyses.[15]
| Adduct | Predicted m/z |
| [M+H]⁺ | 238.88139 |
| [M+Na]⁺ | 260.86333 |
| [M-H]⁻ | 236.86683 |
Expert Insight: The isotopic pattern will be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for dibrominated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple.
-
A singlet corresponding to the single proton on the imidazole ring (H-5). Based on related imidazole structures, this peak would likely appear in the δ 7.0-7.6 ppm region.[16]
-
A singlet for the three protons of the N-methyl group. This peak would be expected further upfield, likely in the δ 3.8-4.2 ppm region.[16]
-
-
¹³C NMR: Four distinct signals are expected.
-
Two signals for the bromine-substituted carbons (C-2 and C-4).
-
One signal for the unsubstituted carbon (C-5).
-
One signal for the N-methyl carbon, which would be the most upfield signal.
-
Infrared (IR) Spectroscopy
-
C-H stretching: Aromatic C-H stretching from the imidazole ring would be expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
-
C=N and C=C stretching: The imidazole ring stretching vibrations would typically appear in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: A strong absorption corresponding to the carbon-bromine bonds would be expected in the fingerprint region, typically between 500-650 cm⁻¹.
Safety and Handling
While specific hazard data for this compound is limited, data for the parent compound, 2,4-Dibromo-1H-imidazole, provides a strong basis for handling precautions.[17] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Commercial suppliers recommend storage in an inert atmosphere at 2-8°C, suggesting the compound may be sensitive to air or moisture over time.[1]
References
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- 2. chemscene.com [chemscene.com]
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- 6. uomus.edu.iq [uomus.edu.iq]
- 7. store.astm.org [store.astm.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
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- 10. Video: Boiling Points - Procedure [jove.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. chem.ws [chem.ws]
- 13. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. PubChemLite - this compound (C4H4Br2N2) [pubchemlite.lcsb.uni.lu]
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- 17. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: A Versatile Scaffold in Modern Chemistry
An In-depth Technical Guide to the Structural Analysis of 2,4-Dibromo-1-methyl-1H-imidazole
This compound is a halogenated heterocyclic compound that serves as a pivotal building block in contemporary chemical synthesis. The imidazole ring itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1][2] The strategic placement of two bromine atoms on the 1-methylimidazole core imparts unique reactivity, making this compound an exceptionally valuable intermediate for creating complex molecular architectures.[3][4]
The bromine atoms act as versatile synthetic handles, enabling researchers to introduce a wide array of functional groups through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] This capability allows for the systematic exploration of structure-activity relationships (SAR) essential in drug discovery and the development of advanced materials. This guide provides a comprehensive technical overview of the synthesis, purification, and detailed structural elucidation of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis and Purification: From Precursor to High-Purity Intermediate
The synthesis of this compound is a multi-step process that begins with the readily available precursor, 1-methylimidazole, followed by a controlled bromination reaction.
Part 1: Synthesis of 1-Methylimidazole
The most common industrial and laboratory-scale synthesis of 1-methylimidazole involves the direct methylation of imidazole.[5][6][7] An acid-catalyzed reaction with methanol is a cost-effective industrial method, proceeding via a nucleophilic substitution mechanism where the acid protonates the methanol's hydroxyl group, creating a good leaving group (water) and allowing the imidazole to act as a nucleophile.[5]
A typical laboratory-scale synthesis involves the deprotonation of imidazole with a base like sodium hydride, followed by methylation with an agent such as methyl iodide.[6]
Part 2: Bromination of 1-Methylimidazole
The introduction of bromine atoms onto the 1-methylimidazole ring occurs via an electrophilic aromatic substitution mechanism.[8] The choice of brominating agent is critical for controlling the regioselectivity and degree of bromination. While molecular bromine (Br₂) can be used, it often leads to a mixture of mono-, di-, and tri-substituted products, including the 2,4,5-tribromo derivative.[9][10][11]
For a more controlled reaction to selectively yield the dibromo product, N-bromosuccinimide (NBS) is often the preferred reagent, offering superior regioselectivity.[8] The reaction is typically performed in a suitable solvent like acetic acid or acetonitrile.[8][11] The electron-donating methyl group at the N1 position activates the imidazole ring towards electrophilic attack, with the C5, C4, and C2 positions being the most reactive, in that order.[10] Careful control of stoichiometry (using approximately two equivalents of the brominating agent) is essential to favor the formation of the 2,4-dibromo isomer.[9]
Experimental Protocol: Synthesis and Purification
The following protocol is a representative method for the synthesis of this compound.
Materials:
-
1-Methylimidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 1-methylimidazole and acetonitrile under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0 °C in an ice bath.
-
Bromination: N-bromosuccinimide is added portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.[12]
Core Structural Analysis
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. This involves a combination of spectroscopic methods and, when possible, X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent structure of the molecule in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The N-methyl group (CH₃) will appear as a sharp singlet. The only remaining proton on the imidazole ring is at the C5 position, which will also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing bromine atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Four distinct signals are expected: one for the N-methyl carbon and three for the imidazole ring carbons (C2, C4, and C5). The carbons directly bonded to the electronegative bromine atoms (C2 and C4) will be shifted significantly downfield compared to the unsubstituted 1-methylimidazole.[13]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.7 - 3.9 | Singlet | N-CH₃ |
| ¹H | ~7.2 - 7.4 | Singlet | C5-H |
| ¹³C | ~35 - 38 | Quartet (in ¹H coupled) | N-CH₃ |
| ¹³C | ~110 - 115 | Singlet | C2-Br |
| ¹³C | ~120 - 125 | Singlet | C4-Br |
| ¹³C | ~128 - 132 | Doublet (in ¹H coupled) | C5-H |
Note: Predicted values are based on general principles and data from related imidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental formula. For this compound (C₄H₄Br₂N₂), the most telling feature will be the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:
-
[M]⁺: Containing two ⁷⁹Br atoms.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Containing two ⁸¹Br atoms.
The relative intensity of these peaks is expected to be approximately 1:2:1, which is a definitive signature for a dibrominated compound.
Table 2: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Relative Abundance |
|---|---|---|---|
| [M]⁺ | C₄H₄⁷⁹Br₂N₂ | 237.8741 | ~100% |
| [M+2]⁺ | C₄H₄⁷⁹Br⁸¹BrN₂ | 239.8721 | ~197% |
| [M+4]⁺ | C₄H₄⁸¹Br₂N₂ | 241.8699 | ~97% |
Note: The molecular formula is C₄H₄Br₂N₂ and the monoisotopic mass is 237.8741 Da.[15][16]
X-ray Crystallography
Reactivity and Applications in Drug Development
The primary utility of this compound in research and development stems from its capacity to undergo selective functionalization at the C2 and C4 positions.
This controlled, stepwise functionalization is invaluable in medicinal chemistry for building libraries of compounds.[3] By introducing different aryl, heteroaryl, alkyl, or amino groups, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[4] The imidazole core is a key feature in many kinase inhibitors, and this dibrominated intermediate serves as an excellent starting point for synthesizing novel candidates for anticancer therapies.[1][18] Furthermore, imidazole derivatives have a broad range of documented biological activities, including antibacterial, antifungal, and antiviral properties, making this scaffold a promising platform for developing new therapeutic agents.[2][19]
Conclusion
The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy defines its covalent framework, mass spectrometry confirms its elemental composition with a characteristic isotopic signature, and X-ray crystallography can provide ultimate proof of its three-dimensional structure. The true value of this compound lies not just in its structure, but in its potential. As a highly versatile and reactive intermediate, it empowers scientists to construct novel and complex molecules, driving innovation in the continuous search for new and more effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. scbt.com [scbt.com]
- 16. PubChemLite - this compound (C4H4Br2N2) [pubchemlite.lcsb.uni.lu]
- 17. 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-1-methyl-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. The document delves into the primary synthetic strategies, with a focus on the direct electrophilic bromination of 1-methylimidazole. It offers a detailed examination of the critical starting materials, the mechanistic principles governing regioselectivity, and a step-by-step experimental protocol. Furthermore, this guide addresses potential challenges, purification techniques, and provides essential characterization data to ensure the successful and reproducible synthesis of the target compound.
Introduction: The Significance of this compound
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of bromine atoms onto the imidazole ring provides valuable handles for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound, with its specific substitution pattern, serves as a versatile intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and other novel bioactive agents.
Core Synthetic Strategy: Electrophilic Bromination of 1-Methylimidazole
The most direct and commonly employed route to this compound is the electrophilic aromatic substitution of 1-methylimidazole. This section will explore the key components and considerations of this approach.
Primary Starting Material: 1-Methylimidazole
1-Methylimidazole is the foundational starting material for this synthesis. Its commercial availability and relatively low cost make it an attractive precursor.
| Starting Material | Chemical Structure | Key Properties |
| 1-Methylimidazole | Formula: C₄H₆N₂ Molar Mass: 82.10 g/mol Appearance: Colorless liquid Boiling Point: 198 °C |
There are two primary industrial routes for the synthesis of 1-methylimidazole: the acid-catalyzed methylation of imidazole with methanol and the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine.[1] For laboratory-scale preparations, methylation of imidazole with an alkyl halide followed by deprotonation is a common method.[1]
The Mechanism of Electrophilic Bromination and Regioselectivity
The bromination of 1-methylimidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the bromination is governed by the electronic properties of the ring system.
The nitrogen atom at position 3 is basic and can be protonated in acidic media, which deactivates the ring towards electrophilic attack. The nitrogen at position 1, bearing a methyl group, is a π-donor, enriching the electron density of the ring. The positions most susceptible to electrophilic attack are C5, followed by C4, and then C2. However, the precise outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.[2][3]
Controlling the stoichiometry of the brominating agent is crucial to prevent the formation of the thermodynamically stable 2,4,5-tribromo-1-methyl-1H-imidazole.[4] By carefully controlling the amount of brominating agent and the reaction conditions, it is possible to favor the formation of the desired dibrominated product. The substitution at the C2 and C4 positions is a kinetically controlled process under specific conditions.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
While a direct, high-yield synthesis of this compound can be challenging due to the formation of multiple brominated species, a common strategy involves a two-step process of tribromination followed by selective debromination. This approach offers better control over the final product.
Step 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
Materials:
-
1-Methylimidazole
-
Bromine (Br₂)
-
Acetic Acid
-
Sodium Acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylimidazole (1.0 eq) and sodium acetate in acetic acid at room temperature.
-
Slowly add a solution of bromine (3.0 eq) in acetic acid to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2-3 hours.
-
Remove the acetic acid in vacuo.
-
Suspend the residue in water and stir for 10-15 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole as a solid.
Step 2: Selective Debromination to this compound
A precise protocol for the selective debromination to the 2,4-dibromo isomer is less commonly documented and often requires careful optimization. The general principle involves the use of a reducing agent that can selectively remove the most reactive bromine atom, which is typically at the 5-position.
Conceptual Workflow for Selective Debromination
Caption: Conceptual workflow for the selective debromination step.
Note on Direct Dibromination: Direct dibromination using controlled amounts of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent is an alternative approach.[5] However, this often leads to a mixture of mono-, di-, and tri-brominated products, necessitating careful chromatographic purification.
Purification and Characterization
Purification
The crude product from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and regioisomers.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures of brominated imidazoles, silica gel column chromatography is an effective purification technique. A gradient of ethyl acetate in hexanes is often used as the eluent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₄H₄Br₂N₂ |
| Molecular Weight | 239.90 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 148 - 152 °C[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton and a singlet for the N-methyl protons. The chemical shifts will be influenced by the presence of the two bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole ring carbons and the methyl carbon. The carbon atoms attached to bromine will exhibit characteristic chemical shifts.
Safety Considerations
-
Bromine (Br₂): Is a highly toxic, corrosive, and volatile substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetic acid is corrosive. Organic solvents like hexanes and ethyl acetate are flammable.
Conclusion
The synthesis of this compound, a valuable intermediate in drug discovery, is most practically achieved through a controlled electrophilic bromination of 1-methylimidazole. While direct dibromination presents challenges in controlling regioselectivity, a two-step approach involving tribromination followed by selective debromination can offer a more controlled route to the desired product. Careful attention to reaction conditions, stoichiometry, and purification techniques is paramount for obtaining a high-purity product. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize this important building block.
References
Introduction: The Strategic Value of 2,4-Dibromo-1-methyl-1H-imidazole in Modern Synthesis
An In-Depth Technical Guide to the Reactivity and Stability of 2,4-Dibromo-1-methyl-1H-imidazole
In the landscape of medicinal chemistry and materials science, the imidazole scaffold is a privileged structure, forming the core of numerous biologically active molecules and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This compound (CAS 53857-60-6) emerges as a highly versatile and valuable building block in this context.[3] Its dibrominated nature provides two distinct reactive handles for sequential and selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The N-methyl group not only enhances stability and modulates electronic properties but also prevents complications arising from N-H reactivity or regioisomeric mixtures during substitution, a common challenge with unprotected imidazoles.[4]
This guide provides an in-depth exploration of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its application in key synthetic transformations and provide a clear understanding of its stability profile to ensure robust and reproducible outcomes.
Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is critical for its effective use. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 53857-60-6 | [3][5] |
| Molecular Formula | C₄H₄Br₂N₂ | [3] |
| Molecular Weight | 239.90 g/mol | [3] |
| Appearance | White to light yellow solid | [1][6] |
| Purity | Typically ≥98% (by HPLC/NMR) | [6] |
Part 1: The Landscape of Reactivity
The synthetic utility of this compound is dominated by the differential reactivity of its two carbon-bromine bonds. The electronic environment of the imidazole ring renders the C-Br bonds susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Differential Reactivity of C2-Br vs. C4-Br
A critical aspect of this molecule is the non-equivalence of the bromine atoms at the C2 and C4 positions. In related polyhalogenated imidazole systems, the halogen at the 2-position is typically the most reactive towards palladium-catalyzed cross-coupling.[6][7] This enhanced reactivity is attributed to the electronic properties of the imidazole ring; the C2 position is more electrophilic and susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[8]
This reactivity gradient is the cornerstone of its utility, enabling selective mono-functionalization at the C2 position under controlled conditions, followed by a subsequent, often more forcing, reaction at the C4 position. This stepwise approach allows for the controlled and unambiguous synthesis of complex, unsymmetrically substituted imidazoles.
Caption: Workflow for sequential functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for a suite of Pd-catalyzed reactions that form the bedrock of modern organic synthesis.
The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds, is arguably the most common transformation applied to this substrate.[7][9] It allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Causality in Protocol Design:
-
Catalyst/Ligand System: A typical system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is used.[10][11] For challenging couplings, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step of the catalytic cycle.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Representative Protocol: Selective Suzuki-Miyaura Coupling at C2
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-aryl-4-bromo-1-methyl-1H-imidazole.
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, introducing alkynyl groups into the imidazole core.[12][13][14] This reaction is invaluable for creating rigid molecular scaffolds and extending conjugation.
Causality in Protocol Design:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (e.g., CuI).[13][14] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a solvent and to neutralize the HX acid generated during the reaction.
-
Copper-Free Variants: Concerns about copper-induced alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[12][13] These often require stronger bases and specific ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing pharmaceuticals where an aniline or related amine moiety is required.[8][15][16][17]
Causality in Protocol Design:
-
Ligand Choice: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical.[15][16] They promote the reductive elimination step, which is often the turnover-limiting step for C-N bond formation, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it sufficiently nucleophilic to couple with the palladium center.[8]
Halogen-Metal Exchange and Lithiation
While Pd-catalyzed reactions are dominant, functionalization via halogen-metal exchange (e.g., using n-butyllithium) is another potential pathway. However, the literature suggests that lithiation of brominated imidazoles can be challenging and may not proceed cleanly, sometimes failing to result in a stable organolithium intermediate suitable for subsequent quenching with an electrophile.[18] Attempts to perform halogen-lithium exchange on 5-bromo- or 2,4,5-tribromo-1-methylimidazole with n-butyllithium have been reported to fail.[18] Therefore, for reliable and selective functionalization of this compound, palladium-catalyzed cross-coupling methods are strongly recommended over lithiation strategies.
Part 2: Stability and Handling
A thorough understanding of a compound's stability is essential for its storage, handling, and application in multi-step syntheses.
Thermal Stability
| Condition | Stability Profile | Expert Insight |
| Thermal (Solid State) | High. Estimated decomposition > 200 °C. | Stable under typical reaction heating conditions (up to ~150 °C). Avoid excessive, prolonged heating. |
| Aqueous/Protic Solvents | Generally stable. | The imidazole ring is robust. No significant hydrolysis is expected under neutral or mildly acidic/basic conditions at moderate temperatures. |
| Strong Oxidizing Agents | Potential for degradation. | Strong oxidants like bromine or NBS in aqueous media can lead to oxidative degradation of the imidazole ring itself, yielding products like glyoxal.[21][22] |
| Strong Reducing Agents | C-Br bonds may be susceptible to reduction. | Conditions for catalytic hydrogenation (e.g., H₂, Pd/C) could potentially lead to hydrodebromination. |
| Strong Acids/Bases | Generally stable. | The N-methyl group protects against N-deprotonation/re-alkylation issues. The core is stable to bases used in coupling reactions. |
| Light Exposure | Moderate. | As with many brominated aromatic compounds, prolonged exposure to high-intensity UV light may cause degradation. Storage in amber vials is recommended. |
Chemical Degradation Pathways
The primary chemical instability of concern is oxidative degradation. The reaction of imidazoles with reagents like bromine or N-bromosuccinimide (NBS) in aqueous environments can lead to the cleavage of the heterocyclic ring.[22] This is a critical consideration; while the C-Br bonds are used as reactive handles, the core ring system is not indestructible and can be compromised under harsh oxidative conditions.
Recommended Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light by using an amber glass bottle.
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a fume hood to avoid inhalation of dust. It is a stable solid, simplifying weighing and transfer operations compared to volatile liquids or air-sensitive reagents.
Conclusion
This compound stands as a premier building block for the synthesis of complex substituted imidazoles. Its value lies in the differential reactivity of its C2 and C4 bromine atoms, which enables a predictable and selective sequential functionalization strategy. Mastery of its application in palladium-catalyzed cross-coupling reactions—notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—unlocks vast potential for drug discovery and materials science. The compound exhibits robust thermal and chemical stability under typical synthetic conditions, though care must be taken to avoid harsh oxidative environments that could degrade the imidazole core. By understanding the principles of its reactivity and the limits of its stability, researchers can confidently and effectively leverage this versatile intermediate to accelerate their R&D pipelines.
References
- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 53857-60-6|this compound|BLD Pharm [bldpharm.com]
- 6. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Halogenated polyaryletherketones with enhanced thermal stability | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
literature review on 2,4-Dibromo-1-methyl-1H-imidazole synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique substitution pattern allows for regioselective functionalization through modern cross-coupling methodologies, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive review of the primary synthetic strategies for obtaining this key intermediate. We delve into the mechanistic underpinnings of imidazole bromination, offer detailed, field-proven protocols for two major synthetic routes—direct controlled bromination and a tribromination/selective debromination sequence—and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs. The discussion emphasizes the causality behind experimental choices, addressing common challenges such as regioselectivity and product purification to ensure a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Imidazole Core
The imidazole ring is a ubiquitous scaffold in biologically active molecules, found in essential natural products like the amino acid histidine, histamine, and purines.[1] Its aromatic, electron-rich nature, combined with the presence of two nitrogen atoms, imparts unique physicochemical properties.[1] The N-methylated and polybrominated imidazole scaffold, specifically this compound, serves as a highly versatile platform for synthetic chemists. The differential reactivity of the two bromine atoms (C2 vs. C4) under various cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira) enables sequential, site-selective introduction of diverse functional groups, a critical advantage in library synthesis and lead optimization campaigns.[2] This intermediate is a cornerstone in the development of novel kinase inhibitors, antiviral agents, and other bioactive heterocyles.[2][3]
Mechanistic Principles of 1-Methylimidazole Bromination
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The 1-methylimidazole ring is highly activated towards electrophiles due to the electron-donating character of the nitrogen atoms.
-
Regioselectivity: The positions on the imidazole ring exhibit different levels of reactivity. The C4 and C5 positions are the most electron-rich and sterically accessible, making them the primary sites for initial bromination.[4][5] The C2 position, situated between two electronegative nitrogen atoms, is significantly less nucleophilic and thus less reactive.[4][5] Kinetic studies of aqueous bromination have quantified these relative reactivities, confirming that substitution occurs fastest at the C5 position, followed closely by C4, and more slowly at C2.[5]
-
Controlling the Reaction: The primary challenge in synthesizing the 2,4-dibromo isomer is controlling the extent of bromination. Due to the high reactivity of the ring, the reaction can readily proceed to form a mixture of mono-, di-, and tri-brominated products.[4] Therefore, precise control over stoichiometry, temperature, and choice of brominating agent is paramount to achieving a high yield of the desired product.
Caption: Relative reactivity of carbon positions in 1-methylimidazole.
Key Synthetic Strategies
Two predominant strategies have emerged for the synthesis of this compound, each with distinct advantages and challenges.
Method 1: Direct Controlled Bromination of 1-Methylimidazole
This approach is the most straightforward, involving the direct treatment of 1-methylimidazole with a brominating agent. The core principle is to use precise stoichiometry (approximately two equivalents of bromine) to favor the formation of the dibrominated product.
Causality and Experimental Choices:
-
Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent for controlled brominations.[6][7] NBS is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which helps to minimize over-bromination and the formation of the 2,4,5-tribromo byproduct.
-
Solvent: Aprotic solvents such as chloroform, acetonitrile, or dichloromethane are commonly employed.[6][8] These solvents are chosen to solubilize the starting material and reagent without participating in the reaction.
-
Temperature Control: The reaction is typically run at or below room temperature. Lower temperatures decrease the reaction rate, providing better control over the exothermic bromination process and improving selectivity by disfavoring the more highly activated pathway to the tribromo species.
Detailed Experimental Protocol (Method 1):
-
Setup: To a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate), add N-bromosuccinimide (2.1 eq) portion-wise over 30 minutes at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (10% w/v) to destroy any unreacted bromine.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue, often a mixture of dibromo isomers, must be purified by silica gel column chromatography to isolate the this compound.
Caption: Workflow for direct controlled bromination.
Method 2: Tribromination Followed by Selective Debromination
This two-step approach prioritizes regiochemical purity over atom economy in the initial step. It involves exhaustive bromination to form a single, easily purified intermediate, 2,4,5-tribromo-1-methyl-1H-imidazole, followed by the selective removal of the most labile bromine atom at the C2 position.
Causality and Experimental Choices:
-
Step A: Exhaustive Bromination:
-
Rationale: By using an excess of a powerful brominating agent (e.g., >3 equivalents of Br₂), the reaction is driven to completion, forming a single tribrominated product.[9][10] This circumvents the difficult chromatographic separation of dibromo isomers encountered in Method 1.
-
Conditions: The reaction is often performed in acetic acid, which acts as a polar solvent. A buffer, such as sodium acetate, is added to neutralize the HBr generated during the reaction, preventing potential side reactions.[9][10]
-
-
Step B: Selective C2-Debromination:
-
Rationale: The bromine at the C2 position is the most electrophilic and sterically accessible for reductive cleavage. This strategy leverages this inherent reactivity difference.
-
Reagent: While various reducing agents can be used, Grignard reagents such as isopropyl magnesium chloride (i-PrMgCl) have proven effective for selective debromination.[3] The mechanism likely involves a metal-halogen exchange, followed by quenching of the resulting C2-magnesiated imidazole intermediate. This method offers high selectivity and avoids the harsh conditions of some older reductive methods.
-
Detailed Experimental Protocol (Method 2):
Part A: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole [9][10]
-
Setup: To a solution of 1-methylimidazole (1.0 eq) and sodium acetate (15 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in acetic acid dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Isolation: Remove the acetic acid by distillation under reduced pressure. Suspend the residue in water and stir vigorously.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole as a solid, which is often pure enough for the next step.
Part B: Selective Debromination to this compound [3]
-
Setup: Dissolve 2,4,5-tribromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under a nitrogen atmosphere.
-
Reaction: Add isopropyl magnesium chloride (i-PrMgCl, ~1.1 eq, as a solution in THF) dropwise, maintaining the temperature below -15 °C. Stir for 1-2 hours at this temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Pathway for tribromination/selective debromination.
Comparative Analysis of Synthetic Routes
The choice between these two primary methods depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.
| Feature | Method 1: Direct Controlled Bromination | Method 2: Tribromination/Debromination |
| Principle | Stepwise electrophilic substitution. | Exhaustive substitution followed by selective reduction. |
| Starting Material | 1-Methylimidazole | 1-Methylimidazole |
| Key Reagents | N-Bromosuccinimide (NBS) | Bromine (Br₂), Isopropyl magnesium chloride (i-PrMgCl) |
| Typical Yield | Moderate to Good (highly condition-dependent) | Good to Excellent (often higher overall yield) |
| Regiocontrol | Moderate; produces isomeric mixtures. | Excellent; avoids isomeric mixtures. |
| Purification | Challenging; requires careful column chromatography. | Simpler; intermediate is often crystalline, final product is cleaner. |
| Advantages | - Fewer synthetic steps- Higher atom economy | - High regioselectivity- Easier purification- More reliable and scalable |
| Disadvantages | - Difficult separation of isomers- Yields can be variable | - Additional synthetic step- Use of pyrophoric Grignard reagent- Lower atom economy |
Purification and Characterization
Regardless of the synthetic route, proper purification and characterization are essential to confirm the identity and purity of the final product.
-
Purification: Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is the most common method for purifying the crude product. For the imidazole class of compounds, which are basic, an acid-base extraction can sometimes be employed as a preliminary purification step to separate the basic product from neutral impurities.[6]
-
Characterization:
-
¹H NMR: The proton NMR spectrum is definitive. It should show a singlet for the N-methyl group and a singlet for the remaining proton on the imidazole ring (at the C5 position).
-
¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the N-methyl carbon and the three carbons of the imidazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the molecular weight and elemental composition.
-
Conclusion
The synthesis of this compound is a well-established but nuanced process. While direct bromination offers a more concise route, it is often plagued by challenges in controlling regioselectivity, leading to difficult purification steps. The two-step strategy of exhaustive tribromination followed by selective C2-debromination provides a more robust, scalable, and reliable method for obtaining the desired isomer in high purity. This latter approach is frequently favored in process development and for applications where regiochemical integrity is critical. Understanding the mechanistic principles behind both methods allows researchers to make informed decisions and troubleshoot their synthetic efforts effectively, paving the way for the successful application of this versatile building block in their research programs.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Sonogashira cross-coupling conditions for 2,4-Dibromo-1-methyl-1H-imidazole
An in-depth guide to the Sonogashira cross-coupling of 2,4-Dibromo-1-methyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from fundamental mechanisms to detailed experimental protocols and troubleshooting.
Introduction: The Strategic Importance of Imidazole Alkynylation
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes makes it a privileged scaffold in drug design. The functionalization of the imidazole ring is therefore a critical endeavor, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[3][4] This reaction is celebrated for its mild conditions and tolerance of diverse functional groups, making it ideal for the late-stage modification of complex molecules.[3][5]
This application note provides a detailed guide to the Sonogashira cross-coupling of this compound. We will explore the underlying mechanistic principles, offer detailed protocols for achieving both selective mono-alkynylation and di-alkynylation, and provide practical troubleshooting advice to navigate common experimental challenges.
Mechanism and Key Strategic Considerations
The Sonogashira reaction is a co-catalyzed process, typically employing both palladium and copper(I) salts.[6] Its mechanism is best understood as two interconnected catalytic cycles.[3][6]
The Dual Catalytic Cycle
The reaction is initiated by the palladium cycle, where an active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.[7][8] Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][9] This activated alkyne species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center, which yields the alkynylated imidazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Regioselectivity: The C2 vs. C4 Position
In 2,4-disubstituted halo-heterocycles, the relative reactivity of the halogenated positions is a critical consideration for selective synthesis. For this compound, the C2 position is generally more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This heightened reactivity is attributed to the electronic influence of the two adjacent nitrogen atoms. Consequently, under controlled stoichiometric conditions (i.e., using one equivalent of the alkyne), mono-alkynylation is expected to occur preferentially at the C2 position.[6][10] Achieving di-alkynylation requires more forcing conditions and an excess of the alkyne reagent to drive the reaction at the less reactive C4 position.[11]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Sonogashira coupling hinges on the careful selection of several key parameters:
-
Palladium Catalyst & Ligands : While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, the electron-deficient nature of the imidazole ring may benefit from catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][12] These ligands can accelerate the rate-limiting oxidative addition step and enhance catalyst stability.[12][13]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[5] Its primary role is to activate the alkyne. However, its presence can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially if oxygen is not rigorously excluded.[12] In such cases, a copper-free Sonogashira protocol can be an effective alternative.[14][15][16]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the alkyne and to scavenge the HBr generated during the reaction.[13] For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents may be required.[12]
-
Solvent : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[17] Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are common choices.[5]
-
Temperature : While many Sonogashira reactions proceed efficiently at room temperature, coupling with aryl bromides, particularly at less reactive positions, may require heating (e.g., 60-80 °C) to achieve a reasonable reaction rate.[7][13]
Experimental Protocols: A Step-by-Step Methodology
Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Selective Mono-alkynylation at the C2 Position
This protocol is designed to favor the formation of 2-alkynyl-4-bromo-1-methyl-1H-imidazole by using a controlled stoichiometry of the alkyne.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (1.05 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[18]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Begin stirring to dissolve the solids. Add triethylamine, followed by the dropwise addition of the terminal alkyne (1.05 eq).
-
Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, typically checking every hour. The reaction is often complete within 2-6 hours.
-
Work-up : Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[18]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl, followed by brine.[8]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired mono-alkynylated product.[19]
Protocol 2: Di-alkynylation at C2 and C4 Positions
This protocol is optimized for the synthesis of 2,4-dialkynyl-1-methyl-1H-imidazole.
Materials and Reagents:
-
Same as Protocol 1, with the following modifications:
-
Terminal Alkyne (2.5 equivalents)
-
Triethylamine (Et₃N) (5.0 equivalents)
Procedure:
-
Setup and Reagent Addition : Follow steps 1-3 from Protocol 1, but use 2.5 equivalents of the terminal alkyne and 5.0 equivalents of triethylamine.
-
Reaction Conditions : After reagent addition, heat the reaction mixture to 60 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The disappearance of the mono-alkynylated intermediate and the appearance of the di-alkynylated product should be tracked. The reaction may require 12-24 hours.
-
Work-up and Purification : Follow steps 5-7 from Protocol 1. The polarity of the di-alkynylated product will be different from the mono-substituted intermediate, requiring adjustment of the chromatography eluent system.
Summary of Recommended Reaction Conditions
| Parameter | Selective Mono-alkynylation (C2) | Di-alkynylation (C2 & C4) | Rationale |
| Alkyne (eq.) | 1.0 - 1.1 | > 2.2 | Stoichiometry controls the extent of reaction.[11] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | PdCl₂(PPh₃)₂ (3-5 mol%) | Standard, effective catalyst.[6] |
| Cu(I) Co-catalyst | CuI (3-5 mol%) | CuI (5-10 mol%) | Facilitates alkyne activation.[3] |
| Base (eq.) | Et₃N or DIPEA (2-3 eq.) | Et₃N or DIPEA (4-5 eq.) | Sufficient base is needed to deprotonate the alkyne and neutralize HBr.[13] |
| Solvent | THF, DMF (degassed) | THF, DMF (degassed) | Anhydrous, degassed conditions are critical.[17] |
| Temperature | Room Temperature | 50 - 80 °C | Higher temperature is needed to drive the reaction at the less reactive C4 position.[13] |
| Time | 2 - 8 hours | 12 - 24 hours | Longer time required for the second coupling step. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This guide provides solutions to common problems encountered during the Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Leveraging 2,4-Dibromo-1-methyl-1H-imidazole as a Versatile Building Block for Regioselective Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
2,4-Dibromo-1-methyl-1H-imidazole is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern synthetic chemistry. Its two bromine atoms, positioned at electronically distinct C2 and C4 carbons, act as versatile synthetic handles for sequential and regioselective functionalization. This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides an in-depth exploration of its reactivity, focusing on palladium-catalyzed cross-coupling reactions and halogen-metal exchange, complete with detailed, field-proven protocols and troubleshooting insights.
Introduction: The Strategic Advantage of this compound
The imidazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic functionalization of this core is paramount for tuning pharmacological properties. This compound emerges as a superior starting material for several key reasons:
-
Orthogonal Reactivity: The bromine atoms at the C2 and C4 positions exhibit distinct electronic and steric properties, enabling selective reactions at one site while leaving the other intact for subsequent transformations.[3] This is the cornerstone of its utility.
-
N-Methyl Protection: The presence of a methyl group at the N1 position prevents complications associated with the acidic N-H proton, such as deprotonation by strong bases or undesired coordination to metal catalysts, thereby simplifying reaction design and improving reproducibility.[2]
-
Versatility in C-C and C-N Bond Formation: The C-Br bonds are ideal substrates for a wide array of powerful transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[2][4]
This document serves as a practical guide for researchers, providing both the theoretical basis and the detailed experimental procedures required to effectively utilize this versatile building block.
Physicochemical Properties & Handling
| Property | Value |
| Molecular Formula | C₄H₄Br₂N₂ |
| Molecular Weight | 239.90 g/mol |
| CAS Number | 38587-60-6 |
| Appearance | White to light yellow solid[1] |
| IUPAC Name | This compound |
Safety Information: Based on GHS hazard statements for similar dibromo-imidazoles, this compound should be handled with care. It may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Core Application: Regioselective Cross-Coupling Reactions
The most powerful application of this compound is its use in sequential, palladium-catalyzed cross-coupling reactions. The key to this strategy lies in the inherently different reactivity of the two C-Br bonds.
The Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the catalyst into the carbon-halogen bond. The rate of this step is highly sensitive to the electronic and steric environment of the halogenated carbon.
-
C2-Position: This position is adjacent to two nitrogen atoms, making it more electron-deficient (more electrophilic) than the C4 position. This electronic property facilitates a more rapid oxidative addition of the Pd(0) catalyst.
-
C4-Position: This position is less electron-deficient and may experience slightly more steric hindrance, leading to a slower rate of oxidative addition.
This reactivity difference can be exploited to achieve selective mono-functionalization at the C2 position under relatively mild conditions. Subsequent functionalization at the C4 position can then be induced under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).
Caption: Logical flow for the regioselective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a general procedure for the selective arylation of the C2 position, which is a foundational step for many synthetic routes.
Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.[6]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3–5 mol %) or a combination of Palladium(II) acetate (Pd(OAc)₂, 2–4 mol %) and a phosphine ligand like SPhos or XPhos (4–8 mol %).[6][7]
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DME and water.[7][8]
-
Reaction Execution: Heat the reaction mixture to 80–90 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the 4-bromo-2-aryl-1-methyl-1H-imidazole product.
Causality Behind Choices:
-
Base: K₂CO₃ is a common and effective base. However, for sensitive substrates where debromination is a concern, a milder base like cesium fluoride (CsF) or a non-aqueous system might be preferable.[7]
-
Ligand: For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[7]
Representative Data
| Entry | Arylboronic Acid | Base | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | ~80% |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / SPhos | ~85% |
| 3 | 3-Nitrophenylboronic acid | K₃PO₄ | PdCl₂(dppf) | ~75% |
| 4 | 2-Naphthylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | ~70% |
| (Note: Yields are illustrative based on typical outcomes for similar substrates reported in the literature and may require optimization).[8] |
Protocol 2: Stepwise Di-arylation
Following the successful synthesis of the 4-bromo-2-aryl intermediate, the second coupling at the C4 position can be performed. This step generally requires more forcing conditions to overcome the lower reactivity of the C4-Br bond.
Methodology:
-
Reaction Setup: Using the purified 4-bromo-2-aryl-1-methyl-1H-imidazole from Protocol 1 (1.0 equiv), add the second arylboronic acid (1.2–1.5 equiv) and a stronger base like potassium phosphate (K₃PO₄, 3.0 equiv) to a reaction vessel.[6]
-
Catalyst System: A more robust catalyst system is often required. A combination of Pd₂(dba)₃ (2–5 mol %) and a bulky ligand like XPhos (4–10 mol %) is a good starting point.[7]
-
Solvent and Temperature: Use a high-boiling solvent like toluene or continue with dioxane/water. Increase the reaction temperature to 100–110 °C.
-
Execution and Work-up: Follow the same monitoring, work-up, and purification procedures as described in Protocol 1.
Core Application: Halogen-Metal Exchange and Electrophilic Quench
An alternative strategy for functionalization involves converting the C-Br bond into a nucleophilic organometallic species via halogen-metal exchange. This opens a completely different synthetic pathway, allowing for the introduction of a wide range of electrophiles.
Principle and Regioselectivity of Lithiation
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid halogen-lithium exchange. This exchange is kinetically favored at the more reactive C2-position, generating a 2-lithio-4-bromo-1-methyl-1H-imidazole intermediate. This potent nucleophile can then react with various electrophiles.
Critical Considerations:
-
Temperature: This reaction is highly exothermic and the resulting organolithium species can be unstable at higher temperatures. Maintaining a very low temperature (typically -78 °C using a dry ice/acetone bath) is critical to prevent decomposition and side reactions.[9]
-
Anhydrous Conditions: Organolithium reagents react vigorously with water and other protic sources. All glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous.
Protocol 3: Regioselective Lithiation and Electrophilic Quench
This protocol provides a general method for generating the 2-lithio intermediate and trapping it with an electrophile.
Caption: Workflow for selective functionalization via halogen-metal exchange.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05–1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 30–60 minutes to ensure complete formation of the lithiated species.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, stir the reaction at -78 °C for another hour, then slowly allow it to warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography.
Scope of Electrophiles
| Electrophile | Resulting C2-Substituent |
| Dimethylformamide (DMF) | -CHO (Formyl) |
| Acetone | -C(OH)(CH₃)₂ (2-hydroxyprop-2-yl) |
| Carbon Dioxide (CO₂) (gas or dry ice) | -COOH (Carboxylic acid) |
| Iodine (I₂) | -I (Iodo) |
| Benzyl Bromide | -CH₂Ph (Benzyl) |
Conclusion
This compound is a powerful and versatile synthetic intermediate whose full potential is unlocked through the strategic application of modern synthetic methodologies. By understanding and controlling the regioselectivity of its two distinct C-Br bonds, researchers can efficiently access a vast array of mono- and di-substituted imidazoles. The protocols outlined in this guide for both cross-coupling and halogen-metal exchange reactions provide a solid foundation for the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 2,4-Dibromo-1-methyl-1H-imidazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Imidazole Core and the Versatility of a Dibrominated Building Block
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug discovery. Molecules incorporating this five-membered heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] A significant focus in contemporary drug development is the synthesis of marine alkaloids, many of which are based on a substituted imidazole core and show potent bioactivity.[5]
This guide focuses on a particularly valuable and versatile starting material for the synthesis of complex, bioactive heterocycles: 2,4-dibromo-1-methyl-1H-imidazole . The two bromine atoms at positions 2 and 4 serve as orthogonal synthetic handles for the sequential and regioselective introduction of various functionalities. This allows for the rapid construction of molecular diversity from a single, readily accessible precursor. The methyl group at the N-1 position prevents N-H related side reactions and simplifies the reactivity profile of the molecule.
This document provides detailed application notes and robust protocols for the regioselective functionalization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings that govern regioselectivity and provide step-by-step procedures to empower researchers in their quest for novel bioactive compounds.
Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective
The differential reactivity of the C2 and C4 positions in this compound is the key to its synthetic utility. Generally, in dihaloazoles, the position adjacent to a heteroatom is more reactive in palladium-catalyzed cross-coupling reactions.[6] However, the regioselectivity can be influenced and even reversed by the choice of catalyst system, particularly the phosphine ligand.[7]
For this compound, the C2-Br bond is typically more susceptible to oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent nitrogen atoms. This makes the C2 position the more reactive site under standard conditions. However, by employing sterically hindered ligands, it is possible to favor reaction at the less sterically encumbered C4 position. This catalyst-controlled regioselectivity allows for a programmed, stepwise functionalization of the imidazole core.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] This reaction is instrumental in synthesizing biaryl and vinyl-substituted imidazoles, which are common motifs in bioactive molecules.
Rationale for Protocol Design
The following protocol for a regioselective mono-arylation at the C2 position is adapted from established procedures for Suzuki couplings on bromo-imidazoles.[3] The choice of Pd(PPh₃)₄ as the catalyst is based on its common and effective use in the coupling of electron-deficient heterocycles. Sodium carbonate provides the necessary basic conditions for the transmetalation step. A dioxane/water solvent system is employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol: Synthesis of 2-Aryl-4-bromo-1-methyl-1H-imidazole
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Briefly open the flask under a positive pressure of argon and add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-1-methyl-1H-imidazole.
| Entry | Arylboronic Acid Partner | Typical Yield |
| 1 | Phenylboronic acid | 75-85% |
| 2 | 4-Methoxyphenylboronic acid | 70-80% |
| 3 | 3-Nitrophenylboronic acid | 65-75% |
| 4 | 2-Naphthylboronic acid | 60-70% |
Yields are based on analogous reactions and may vary depending on the specific substrate and reaction scale.[10]
Application Protocol 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[1][5][11]
Rationale for Protocol Design
This protocol is designed for the regioselective mono-alkynylation at the more reactive C2 position of this compound. The catalyst system of Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) is a classic and reliable choice for Sonogashira couplings.[1] Triethylamine (TEA) serves as both the base and a solvent. The reaction is typically performed at room temperature, reflecting the high reactivity of the C2-Br bond.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the regioselective Sonogashira coupling.
Detailed Step-by-Step Protocol: Synthesis of 2-Alkynyl-4-bromo-1-methyl-1H-imidazole
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA) (anhydrous, degassed)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-bromo-1-methyl-1H-imidazole.
| Entry | Terminal Alkyne Partner | Typical Yield |
| 1 | Phenylacetylene | 80-90% |
| 2 | Trimethylsilylacetylene | 85-95% |
| 3 | 1-Hexyne | 75-85% |
| 4 | Propargyl alcohol | 70-80% |
Yields are based on analogous reactions and may vary.[12]
Application Protocol 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds, enabling the synthesis of arylamines.[13][14] This reaction is of paramount importance in pharmaceutical chemistry, as the arylamine moiety is a common feature in drug molecules.
Rationale for Protocol Design
This protocol is designed for the regioselective amination at the C2 position. The use of a bulky, electron-rich phosphine ligand such as XPhos is crucial for facilitating the reductive elimination step, which is often the rate-determining step in the catalytic cycle.[15] Sodium tert-butoxide is a strong base commonly used in these reactions to deprotonate the amine. Toluene is a standard solvent for Buchwald-Hartwig aminations.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the regioselective Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: Synthesis of 2-Amino-4-bromo-1-methyl-1H-imidazole Derivatives
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas (in a glovebox)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vial equipped with a stir bar.
-
Add this compound (1.0 equiv.) and anhydrous, degassed toluene.
-
Add the amine (1.2 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine Partner | Typical Yield |
| 1 | Aniline | 70-80% |
| 2 | Morpholine | 75-85% |
| 3 | Benzylamine | 65-75% |
| 4 | n-Butylamine | 60-70% |
Yields are based on analogous reactions and may require optimization.[16]
Applications in the Synthesis of Bioactive Marine Alkaloid Analogs
The functionalized imidazole building blocks synthesized via the protocols above are valuable precursors for the synthesis of analogs of potent marine alkaloids. For example, the pyrrole-imidazole alkaloids, such as sceptrin and nagelamide W , are known for their significant biological activities, including antimicrobial and cytotoxic effects.[17][18] The core structure of these molecules often involves a 2-aminoimidazole moiety connected to other heterocyclic systems.
The 2-amino-4-bromo-1-methyl-1H-imidazole derivatives prepared via the Buchwald-Hartwig amination can serve as key intermediates for the synthesis of sceptrin analogs. The remaining bromine at the C4 position can be further functionalized, for instance, through another cross-coupling reaction or by lithiation followed by quenching with an electrophile, to build the complex dimeric structure of sceptrin.[19][20][21]
Similarly, the 2-aryl-4-bromo-1-methyl-1H-imidazole products from the Suzuki coupling can be used to synthesize analogs of other bioactive natural products where a substituted imidazole is linked to an aromatic system.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized, bioactive heterocycles. The ability to perform regioselective palladium-catalyzed cross-coupling reactions at the C2 and C4 positions allows for a modular and efficient approach to novel molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable starting material in their drug discovery and development programs. The principles of catalyst control over regioselectivity are key to unlocking the full potential of this and other dihalogenated heterocyclic systems.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Total Synthesis of Nagelamide W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total Synthesis of (±)-Sceptrin [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
The Strategic Utility of 2,4-Dibromo-1-methyl-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Power of Halogenation
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically significant drugs and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an exceptional scaffold for designing targeted therapeutics. When strategically halogenated, the imidazole core is transformed into a versatile building block, primed for the construction of complex molecular architectures through modern synthetic methodologies.
This guide focuses on the medicinal chemistry applications of 2,4-dibromo-1-methyl-1H-imidazole , a highly functionalized and reactive intermediate. The presence of two bromine atoms at the C2 and C4 positions, combined with the N-methyl group that prevents unwanted side reactions, makes this compound an invaluable tool for drug discovery. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, antimicrobial agents, and other targeted therapies.[2][3]
Core Applications in Drug Discovery: A Gateway to Novel Bioactive Molecules
The primary utility of this compound lies in its role as a versatile precursor in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The differential reactivity of the bromine atoms at the C2 and C4 positions of the imidazole ring can be exploited to achieve regioselective and sequential couplings. Generally, the bromine at the C2 position is more susceptible to oxidative addition to the palladium catalyst due to the electronic environment of the imidazole ring.[4] This allows for a stepwise approach to synthesize di-substituted imidazoles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
regioselective functionalization of the 2,4-Dibromo-1-methyl-1H-imidazole scaffold
An Application Guide to the Regioselective Functionalization of the 2,4-Dibromo-1-methyl-1H-imidazole Scaffold
Introduction: The imidazole ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The this compound derivative is an exceptionally versatile building block, offering two distinct reactive sites for synthetic elaboration. The strategic introduction of functional groups at the C2 and C4 positions allows for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).
Mastering the regioselective functionalization of this scaffold is paramount. The inherent electronic and steric differences between the C2-Br and C4-Br bonds present both a challenge and an opportunity. While the C2 position is typically more reactive, modern catalytic methods now provide the tools to override this intrinsic preference, enabling chemists to selectively target either position with high fidelity. This guide provides a detailed exploration of field-proven protocols and the underlying mechanistic principles for achieving catalyst-controlled regioselective functionalization of this compound through various palladium-catalyzed cross-coupling reactions.
The regiochemical outcome of cross-coupling reactions on dihaloazoles is governed by a combination of electronic and steric factors. In the this compound scaffold, the C2 position is generally more susceptible to oxidative addition by a Pd(0) catalyst. This is attributed to the electronic influence of the two nitrogen atoms, which renders the C2 position more electropositive and the C2-Br bond weaker.[1] Consequently, many standard palladium-catalyzed reactions will preferentially occur at this site.
However, the true power of modern synthetic chemistry lies in its ability to manipulate these outcomes. By carefully selecting the palladium catalyst and, more importantly, the supporting phosphine ligand, one can steer the reaction towards the traditionally less reactive C4 position.[2][3][4] This principle of "catalyst-controlled regioselectivity" is the central theme of this guide.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,4-Dibromo-1-methyl-1H-imidazole in Agrochemical Synthesis
Introduction: The Versatility of a Brominated Imidazole Scaffold in Agrochemical Discovery
2,4-Dibromo-1-methyl-1H-imidazole is a highly functionalized heterocyclic building block that has garnered significant interest in the field of agrochemical synthesis. The strategic placement of two bromine atoms on the imidazole ring provides reactive handles for the construction of complex molecular architectures. The imidazole nucleus itself is a common motif in a variety of biologically active compounds, and its derivatives have shown promise as potent fungicides, herbicides, and insecticides.[1][2]
The bromine atoms at the C2 and C4 positions of the imidazole ring are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid exploration of structure-activity relationships (SAR) in the development of novel crop protection agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of agrochemical candidates. The protocols detailed below are based on established synthetic methodologies and are designed to be a starting point for the development of proprietary compounds.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in agrochemical synthesis lies in its ability to undergo selective functionalization at the C2 and C4 positions. The differential reactivity of the two bromine atoms can often be exploited to achieve stepwise or regioselective modifications.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Fungicides and Herbicides
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] In the context of agrochemical synthesis, this reaction is invaluable for introducing substituted aryl and heteroaryl moieties to the imidazole core, a common feature in many commercial fungicides and herbicides.
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Suzuki Coupling [organic-chemistry.org]
scalable synthesis methods for 2,4-Dibromo-1-methyl-1H-imidazole
An Application Guide for the Scalable Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole
Introduction
In the landscape of modern pharmaceutical and materials science research, halogenated heterocyclic compounds are indispensable building blocks.[1] Among these, this compound holds significant value as a versatile intermediate. Its strategically placed bromine atoms serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2][3] This positions it as a key precursor in the development of kinase inhibitors, antiviral agents, and other bioactive molecules.[2][4]
However, the synthesis of this compound is not without its challenges. The imidazole ring is highly activated towards electrophilic substitution, often leading to a mixture of mono-, di-, and tri-brominated products.[5][6] Achieving high regioselectivity and yield on a scalable level is a critical hurdle for researchers in drug development and process chemistry.
This application note provides detailed, scalable, and field-proven protocols for the synthesis of this compound. We will explore two primary strategies: a direct, controlled bromination and a more robust two-step perbromination/selective debromination sequence. The causality behind experimental choices, comprehensive safety protocols, and methods for characterization are detailed to ensure reliable and safe execution for researchers and scientists.
Mechanistic Insights: The Electrophilic Bromination of 1-Methylimidazole
Understanding the underlying reaction mechanism is paramount to controlling the outcome of the synthesis. The bromination of 1-methylimidazole is a classic example of electrophilic aromatic substitution. The imidazole ring is an electron-rich heterocycle, and the nitrogen atoms significantly influence the regioselectivity of the reaction.
The N-methyl group at position 1 directs electrophilic attack primarily to the C2, C5, and C4 positions, which are all activated. The C2 position is often the most kinetically favored site for initial attack due to its position between the two nitrogen atoms. However, the reaction rarely stops at monosubstitution. The introduction of an electron-withdrawing bromine atom slightly deactivates the ring, but not enough to prevent further reaction, leading to di- and tri-substituted products. The challenge in isolating the 2,4-dibromo isomer lies in preventing both under-reaction (yielding monobromo species) and over-reaction (yielding the highly stable 2,4,5-tribromo-1-methyl-1H-imidazole).[5][6]
Caption: Reaction pathway for the bromination of 1-methylimidazole.
Strategy 1: Direct Controlled Bromination
This approach seeks to directly synthesize the target compound by carefully managing reaction parameters to favor the desired disubstitution pattern. While potentially more atom-economical, it can be sensitive to reaction conditions and scale, often requiring optimization to minimize the formation of impurities. N-Bromosuccinimide (NBS) is often the reagent of choice for such controlled brominations as it can be easier to handle than elemental bromine and can offer higher selectivity under specific conditions.[7][8][9]
Experimental Protocol
-
Reaction Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (10-15 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to moderate the reaction rate and improve selectivity.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of N-Bromosuccinimide (2.0 - 2.2 eq.) in the same solvent. Add the NBS portion-wise to the cooled 1-methylimidazole solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.
-
Quenching and Work-up: Upon completion, cool the mixture back to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine species.
-
Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like acetonitrile, add water and a water-immiscible solvent like ethyl acetate or dichloromethane to extract the product. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often a mixture of brominated imidazoles and may require purification by column chromatography on silica gel.
Caption: Workflow for the direct bromination of 1-methylimidazole.
Data Summary: Direct Bromination
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-Methylimidazole | Readily available precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂ for controlled bromination.[8][9] |
| Stoichiometry | 2.0 - 2.2 equivalents of NBS | Theoretical amount for dibromination with a slight excess to drive the reaction. |
| Solvent | Acetonitrile, CH₂Cl₂ | Provides good solubility for reactants and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Low initial temperature controls exotherm and improves selectivity. |
| Typical Yield | 40-60% (after purification) | Highly dependent on reaction control; side products are common. |
| Purification | Column Chromatography | Necessary to separate the desired product from mono- and tri-brominated species. |
Strategy 2: Perbromination and Selective Debromination
This two-step strategy is often superior for scalability and reproducibility. It circumvents the challenges of regiocontrol by first driving the reaction to the thermodynamically stable 2,4,5-tribromo-1-methyl-1H-imidazole, which is easily isolated. A subsequent, selective debromination at the C5 position yields the desired 2,4-dibromo product in high purity.
Protocol 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
This protocol is adapted from established procedures for the exhaustive bromination of N-methylimidazole.[10]
-
Reaction Setup: In a flask equipped for mechanical stirring and addition, dissolve 1-methylimidazole (1.0 eq.) and sodium acetate (15 eq.) in glacial acetic acid (10-12 volumes).
-
Reagent Addition: Prepare a solution of elemental bromine (3.0 eq.) in glacial acetic acid (2 volumes). Add this solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the resulting mixture for 2-3 hours at room temperature. The reaction is typically rapid and complete.
-
Isolation: Remove the acetic acid under reduced pressure. Suspend the residue in water and stir vigorously. The tribrominated product will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with water to remove salts, and dry under high vacuum. The resulting 2,4,5-tribromo-1-methyl-1H-imidazole is often pure enough for the next step without further purification.[10]
Protocol 2: Selective Debromination to this compound
The C5-bromine is generally the most susceptible to reductive cleavage. This can be achieved using a mild reducing agent like sodium sulfite.[10][11]
-
Reaction Setup: Suspend the 2,4,5-tribromo-1-methyl-1H-imidazole (1.0 eq.) in a mixture of water and a co-solvent like acetic acid (e.g., 3:1 water/acetic acid).
-
Reagent Addition: Add sodium sulfite (Na₂SO₃) (approx. 1.5-2.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (or to a sealed vessel at 110-130°C for faster conversion) for 12-24 hours.[10] Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the dibromo product.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 9-10 with an aqueous base solution (e.g., 2N NaOH) to neutralize the acid and precipitate the product.
-
Extraction & Isolation: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or a rapid silica gel plug to remove any residual starting material or baseline impurities.
Caption: Workflow for the perbromination/debromination strategy.
Data Summary: Perbromination/Debromination
| Parameter | Step 1: Perbromination | Step 2: Selective Debromination |
| Starting Material | 1-Methylimidazole | 2,4,5-Tribromo-1-methyl-1H-imidazole |
| Key Reagent | Bromine (Br₂) | Sodium Sulfite (Na₂SO₃) |
| Solvent | Acetic Acid | Water / Acetic Acid |
| Temperature | Room Temperature | Reflux / 110-130 °C |
| Typical Yield | >90% | 70-85% |
| Purification | Precipitation | Extraction / Recrystallization |
| Key Advantage | High yielding, clean conversion. | Avoids complex isomer separation. |
Safety and Handling Precautions
Working with brominating agents requires strict adherence to safety protocols. All manipulations must be performed in a certified chemical fume hood by trained personnel.
-
Elemental Bromine (Br₂): Highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[12][13][14] Causes severe chemical burns on skin contact.[12] Always wear chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton).[12] Ensure a neutralizing agent, such as a sodium thiosulfate solution, is readily available for spills.[14]
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system.[8] Avoid inhalation of dust.
-
Dibromoisocyanuric Acid: A strong oxidizer that may intensify fire and causes severe skin burns and eye damage.[15] Keep away from combustible materials and avoid shock or friction.[15][16]
-
Solvents & Acids: Acetic acid is corrosive. Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves are mandatory.[12][16]
-
Waste Disposal: All brominated waste must be collected and disposed of as hazardous waste according to institutional and local regulations. Quench any excess brominating agents with a reducing agent like sodium thiosulfate before disposal.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the N-methyl group and a singlet for the remaining proton on the imidazole ring (C5-H).
-
¹³C NMR: The carbon NMR will confirm the presence of the three distinct carbons of the imidazole ring and the methyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the product's mass, with a characteristic isotopic pattern for two bromine atoms.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is recommended to determine the purity of the final product and quantify any remaining impurities.
Conclusion
The synthesis of this compound can be effectively scaled by selecting the appropriate synthetic strategy.
-
The Direct Controlled Bromination method offers a shorter route but requires careful optimization and may necessitate chromatographic purification, making it suitable for smaller-scale synthesis where reaction development is feasible.
-
The Perbromination/Selective Debromination strategy, while involving an additional step, is generally more robust, reproducible, and easier to scale. The intermediates are often crystalline and easily purified by non-chromatographic methods, leading to a final product of high purity. This two-step route is highly recommended for kilogram-scale production in a drug development setting.
By understanding the reaction mechanisms and adhering strictly to the safety protocols outlined, researchers can confidently and safely produce this valuable synthetic intermediate for their discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. 2,4,5-Tribromo-1-methyl-1H-imidazole | 1003-91-4 | Benchchem [benchchem.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. fishersci.com [fishersci.com]
- 14. archeanchemicals.com [archeanchemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 2,4-Dibromo-1-methyl-1H-imidazole in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Dihalogenated Heterocycle
2,4-Dibromo-1-methyl-1H-imidazole is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of advanced materials. Its utility stems from the presence of two bromine atoms at positions C2 and C4 of the imidazole ring. These bromine atoms serve as versatile synthetic handles, enabling selective functionalization through a variety of cross-coupling reactions. The N-methyl group ensures the stability of the imidazole core and influences its electronic properties.
The imidazole scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its ability to participate in hydrogen bonding, coordinate with metal ions, and impart favorable electronic and photophysical properties to larger molecular systems.[1][2] Consequently, this compound is an invaluable precursor for a range of materials, including functional polymers, organometallic complexes, and ionic liquids.
This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the use of this versatile building block in creating novel materials with tailored properties.
Application 1: Synthesis of Functionalized Imidazole Derivatives via Palladium-Catalyzed Cross-Coupling
The bromine atoms at the C2 and C4 positions of this compound can be selectively addressed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the stepwise introduction of different functional groups, leading to the construction of complex molecular architectures. These functionalized imidazoles can serve as monomers for polymerization, ligands for organometallic complexes, or key components of organic electronic materials.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For instance, Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, while Pd(dppf)Cl₂ is often preferred for its robustness and efficiency in a wider range of coupling reactions. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous, degassed solvents are used to prevent the deactivation of the catalyst and unwanted side reactions. A mixture of a polar aprotic solvent (like DMF or dioxane) and water is often used in Suzuki reactions to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon to prevent catalyst degradation.
Experimental Workflow: Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1.1: Suzuki-Miyaura Coupling for the Synthesis of 2,4-Diaryl-1-methyl-1H-imidazole
This protocol describes the synthesis of a 2,4-disubstituted imidazole derivative, a potential building block for conjugated polymers or functional dyes.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), arylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaryl-1-methyl-1H-imidazole.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | 20 mol% PPh₃ |
| Reaction Temperature | 90 °C |
| Typical Yield | 70-90% |
Application 2: Precursor for Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids are a class of molten salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvency.[3] this compound can be a precursor to functionalized ionic liquids where the bromine atoms can be retained for further chemical modification or used to tune the properties of the ionic liquid.
Causality Behind Experimental Choices:
-
Alkylation: The first step is the quaternization of the N3 nitrogen of the imidazole ring with an alkyl halide. This is a standard SN2 reaction. The choice of alkyl halide determines the nature of the second substituent on the imidazolium cation.
-
Anion Exchange (Metathesis): The initial product is an imidazolium halide. The properties of the ionic liquid are highly dependent on the anion. A metathesis reaction is performed to exchange the halide for another anion (e.g., BF₄⁻, PF₆⁻), which can significantly alter the viscosity, solubility, and thermal stability of the ionic liquid.
Reaction Scheme: Synthesis of a Dibrominated Imidazolium Ionic Liquid
Caption: Quaternization of this compound.
Protocol 2.1: Synthesis of 1-Butyl-2,4-dibromo-3-methyl-1H-imidazolium Bromide
Materials:
-
This compound
-
1-Bromobutane
-
Acetonitrile (optional, as solvent)
-
Diethyl ether
Procedure:
-
Place this compound (10 mmol) in a round-bottom flask.
-
Add an excess of 1-bromobutane (e.g., 12 mmol). The reaction can be performed neat or in a minimal amount of acetonitrile.
-
Heat the mixture at 70-80 °C under vigorous stirring for 24-48 hours. The product may precipitate or form a viscous liquid.
-
Monitor the reaction by ¹H NMR by observing the disappearance of the starting imidazole signals.
-
After completion, cool the mixture to room temperature.
-
Add diethyl ether to precipitate the ionic liquid if it has not already solidified.
-
Wash the product repeatedly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid or viscous liquid under high vacuum to remove residual solvent.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | 1-Bromobutane |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 24-48 hours |
| Typical Form | White to off-white solid or viscous liquid |
Application 3: Ligand Synthesis for Organometallic Complexes
Functionalized imidazoles can act as ligands in organometallic chemistry.[4] The this compound can be functionalized, for example, with a phosphine group at one of the bromine positions, to create a novel ligand for transition metal catalysis or for the synthesis of luminescent materials.
Protocol 3.1: Synthesis of a Phosphine-Functionalized Imidazole Ligand
This protocol outlines a two-step synthesis of a potential ligand for organometallic complexes.
Step 1: Monosubstitution via Suzuki Coupling
-
Follow Protocol 1.1, but use a 1:1 molar ratio of this compound and an arylboronic acid containing a protected functional group (e.g., 4-(hydroxymethyl)phenylboronic acid). This will yield a monosubstituted product, 2-aryl-4-bromo-1-methyl-1H-imidazole.
Step 2: Lithiation and Phosphination
Materials:
-
2-Aryl-4-bromo-1-methyl-1H-imidazole (from Step 1)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the 2-aryl-4-bromo-1-methyl-1H-imidazole (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (1.1 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the phosphine-functionalized imidazole ligand.
Conclusion
This compound is a versatile and valuable building block for materials science. Its ability to undergo selective functionalization through well-established cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel materials. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this compound in creating advanced functional polymers, ionic liquids, and organometallic complexes with tailored properties for a wide range of applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dibromo-1-methyl-1H-imidazole
Welcome to the technical support center for the purification of crude 2,4-Dibromo-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this halogenated heterocycle to a high degree of purity.
Understanding the Challenges
The purification of this compound can be complex due to several factors inherent to its synthesis. The bromination of 1-methylimidazole can result in a mixture of mono-, di-, and tri-brominated species, which often have very similar polarities, making chromatographic separation challenging.[1] Additionally, residual bromine and other reaction byproducts can contaminate the crude product. The key to successful purification lies in selecting the appropriate technique and optimizing the conditions to effectively remove these impurities.
Troubleshooting Common Purification Issues
This section addresses common problems encountered during the purification of this compound and provides systematic solutions.
Issue 1: Persistent Yellow or Orange Color in the "Pure" Product
Possible Cause: Residual elemental bromine (Br₂) from the bromination reaction is a common cause of discoloration. Even trace amounts can impart a significant color.
Solution:
-
Sodium Thiosulfate Wash: Before concentrating the organic extract after workup, perform a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining bromine.[2]
-
Activated Charcoal Treatment: If the color persists after chromatography, a small amount of activated charcoal can be used during recrystallization to adsorb colored impurities.[3] Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
Issue 2: Difficulty Separating Isomeric Impurities by Column Chromatography
Possible Cause: The crude product may contain the isomeric 2,5-dibromo-1-methyl-1H-imidazole or the over-brominated 2,4,5-tribromo-1-methyl-1H-imidazole. These compounds often have very similar Rf values to the desired product.
Solution:
-
Optimize the Mobile Phase:
-
Solvent System: A gradient elution using a hexane/ethyl acetate system is a good starting point.[2] Begin with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Modifier: For basic compounds like imidazoles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution.[3]
-
-
Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using neutral alumina as the stationary phase.[3]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative reverse-phase HPLC may be necessary.[4]
Issue 3: Product "Oiling Out" During Recrystallization
Possible Cause: The solution may be supersaturated, or it may be cooling too quickly, preventing the formation of a crystalline lattice. The presence of impurities can also inhibit crystallization.[3]
Solution:
-
Add More Solvent: If an oil forms, add a small amount of hot solvent to redissolve it, then allow the solution to cool more slowly.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution to induce crystallization.[3]
-
Solvent System: Experiment with different solvent systems for recrystallization. Good single solvents for N-methylated imidazoles can include acetonitrile or mixtures like ethanol/water or toluene/heptane.
Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying crude this compound using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Crude this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good target Rf for the desired product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow for Column Chromatography
Caption: Decision-making workflow for troubleshooting column chromatography.
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying the product if a suitable solvent is found.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetonitrile, ethanol/water, toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: My final product is a white to light yellow solid. Is this acceptable?
A1: Yes, this compound is typically a white to light yellow crystalline powder.[7] A slight yellow tint is often acceptable, provided that spectroscopic data (NMR, MS) confirm the purity. If the color is intense, refer to the troubleshooting section on colored impurities.
Q2: What are the expected physical properties of pure this compound?
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography can be an excellent alternative, especially for polar compounds or when normal-phase fails.[3][4] A common mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of the final product should be assessed by a combination of techniques. Thin Layer Chromatography (TLC) against a reference standard is a quick check. For definitive identification and purity assessment, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.
Q5: My compound seems to decompose on the silica gel column. What should I do?
A5: Decomposition on silica gel can occur with sensitive compounds.[9] First, confirm this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If decomposition is confirmed, you can try deactivating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column. Alternatively, switching to a less acidic stationary phase like neutral alumina is a good option.[3][9]
Purification Strategy Overview
Caption: A typical purification workflow for this compound.
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) or Neutral Alumina | N/A |
| Typical Eluent | Hexane/Ethyl Acetate Gradient (e.g., 2% to 20% EtOAc) | Acetonitrile, Ethanol/Water, Toluene |
| Eluent Modifier | 0.1-1% Triethylamine (optional) | N/A |
| Sample Load | 1-5% of silica gel mass by weight[3] | Dependent on solvent solubility |
| Expected Purity | >95% | >98% (if successful) |
References
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 8. chemscene.com [chemscene.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Yield for 2,4-Dibromo-1-methyl-1H-imidazole Cross-Coupling
Welcome to the technical support center dedicated to the nuanced art of cross-coupling with 2,4-Dibromo-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to navigate the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common experimental hurdles.
The 2,4-disubstituted imidazole moiety is a privileged scaffold in numerous pharmaceuticals and biologically active compounds.[1] The ability to selectively functionalize the C2 and C4 positions of this compound opens a gateway to a vast chemical space. However, the journey is often fraught with challenges ranging from low yields and catalyst deactivation to a lack of regioselectivity. This guide is structured to be your laboratory partner, offering a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the cross-coupling of this compound in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with a stalled reaction, a systematic evaluation of your reaction components and setup is critical.[2] Begin with the fundamentals:
-
Reagent Integrity: Verify the purity and dryness of your starting materials, solvents, and bases. Moisture and oxygen are notorious inhibitors of palladium-catalyzed reactions.[2] Solvents should be anhydrous, and it is best practice to use freshly opened reagents or purified solvents.
-
Catalyst Activity: The heart of your reaction is the palladium catalyst. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider the following:
-
Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[6]
Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?
A2: Catalyst deactivation is a common culprit for low yields.[7] Visual cues include the formation of palladium black, a sign of catalyst aggregation into an inactive state.[7] This is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[7]
To prevent deactivation:
-
Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For heteroaromatic substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to prevent catalyst aggregation and promote the desired reaction pathway.[7]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging substrates, a higher ratio may be beneficial.
-
Temperature Control: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[7] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
Issue 2: Poor Regioselectivity
Q3: I am getting a mixture of products from the reaction at both the C2 and C4 positions. How can I achieve selective coupling at a single position?
A3: Achieving regioselectivity with dihalogenated imidazoles is a common challenge. The relative reactivity of the C2 and C4 positions is influenced by electronic and steric factors. Generally, for many dihalogenated N-heteroarenes, the position adjacent to the heteroatom (C2 in this case) is more reactive.[8] However, this is not always the case and can be influenced by the specific reaction conditions.
To control regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive site.
-
Ligand Choice: The steric bulk of the ligand can play a crucial role in directing the reaction to the less sterically hindered position. Experiment with a range of ligands, from less bulky (e.g., PPh₃) to very bulky (e.g., IPr, XPhos), to determine the optimal choice for your desired isomer.[8]
-
Choice of Coupling Partners: The nature of your coupling partner (e.g., boronic acid, stannane) can also influence selectivity.
Issue 3: Side Product Formation
Q4: I am observing significant amounts of a dehalogenated byproduct. What causes this, and how can I minimize it?
A4: Dehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[9] This is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[9] The primary cause is often a competitive pathway where the organopalladium intermediate reacts with a proton source instead of the desired coupling partner.
To minimize dehalogenation:
-
Anhydrous Conditions: Rigorously exclude water from your reaction, as it can be a proton source.
-
Base Selection: The choice of base can be critical. A weaker base may be less prone to promoting dehalogenation. If you are using a hydroxide base, consider switching to a carbonate or phosphate base.
-
Solvent Choice: The solvent can also act as a proton source. Ensure you are using high-purity, anhydrous solvents.
Q5: My Suzuki-Miyaura coupling is producing a significant amount of homocoupled boronic acid byproduct. How can I suppress this side reaction?
A5: Homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.
To reduce homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is meticulously degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[6]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help drive the desired cross-coupling reaction to completion, but a large excess can favor homocoupling.
-
Catalyst and Ligand Choice: Certain catalyst and ligand systems are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for functionalizing this compound?
A1: The "best" reaction depends on the desired bond formation (C-C, C-N, etc.) and the functional group tolerance required. Here's a general overview:
-
Suzuki-Miyaura Coupling: Excellent for C-C bond formation with a wide variety of commercially available boronic acids. It is generally tolerant of many functional groups and uses relatively non-toxic reagents.[10][11]
-
Stille Coupling: Also for C-C bond formation, Stille coupling is known for its excellent functional group tolerance and use of air- and moisture-stable organostannanes.[12][13] However, the toxicity of tin reagents is a significant drawback.[13][14]
-
Sonogashira Coupling: The method of choice for introducing alkyne moieties (C-C sp bond formation).[15][16][17] It is typically carried out under mild conditions.[15]
-
Buchwald-Hartwig Amination: The premier method for C-N bond formation, allowing for the coupling of a wide range of amines with aryl halides.[3][18][19]
Q2: What is the expected order of reactivity for the bromine atoms at the C2 and C4 positions?
A2: For many N-heterocycles, the halide at the position alpha to the nitrogen (C2) is more reactive due to the electron-withdrawing nature of the nitrogen, which makes the carbon more electrophilic.[8] However, steric hindrance from the N-methyl group and the substituent at the other position can influence this. It is crucial to experimentally determine the regioselectivity under your specific reaction conditions.
Q3: How do I choose the right ligand for my reaction?
A3: Ligand choice is critical for a successful cross-coupling reaction. There is no one-size-fits-all answer, and screening is often necessary. However, some general guidelines apply:
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions with heteroaromatic halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands like IPr, are often effective.[7] These ligands promote the formation of the active monoligated palladium species and stabilize it against decomposition.
-
For Sonogashira coupling, triphenylphosphine (PPh₃) is a classic choice, often used in conjunction with a copper(I) co-catalyst.[16]
-
For Stille coupling, a variety of phosphine ligands can be used, with PPh₃ being a common starting point.
Q4: What is the role of the base in these reactions?
A4: The base plays a crucial role in the catalytic cycle.
-
In Suzuki-Miyaura coupling, the base activates the organoboron reagent, making it more nucleophilic and facilitating transmetalation to the palladium center.[10][11][20]
-
In Sonogashira coupling, the base deprotonates the terminal alkyne, forming the reactive acetylide species.[16]
-
In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium center.[3] Commonly used bases include inorganic salts like K₂CO₃, Cs₂CO₃, and K₃PO₄, and organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction outcome and should be optimized.[21]
Q5: How can I effectively purify my final product?
A5: Purification of imidazole-containing compounds can be challenging due to their polarity and potential to coordinate to silica gel.
-
Column Chromatography: This is the most common method. Using a less acidic stationary phase like alumina or deactivated silica gel can sometimes improve separation. A gradient elution system is often necessary.
-
Acid-Base Extraction: If your product has a different pKa than the impurities, an acid-base extraction can be an effective purification step.[22]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[23]
Data Presentation: General Reaction Conditions
The following tables provide a starting point for optimizing your cross-coupling reactions with this compound. Note that these are general conditions and may require further optimization for your specific substrate.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst | Readily available palladium sources. |
| Ligand | SPhos, XPhos, RuPhos, or PPh₃ | Bulky, electron-rich ligands are often effective for heteroaromatic substrates. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A mixture of organic solvent and water is often necessary to dissolve all components. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 2: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common and effective catalysts for this transformation. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | TEA, DIPEA | Deprotonates the terminal alkyne. |
| Solvent | THF, DMF, or Toluene | Anhydrous conditions are important. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and ligand (e.g., SPhos, 0.1 equiv.) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) iodide (0.025 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., diisopropylamine, 7.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Visualization of Workflows and Concepts
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Factors influencing regioselectivity in cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Bromination of 2,4-Dibromo-1-methyl-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of highly functionalized imidazole derivatives. We will address specific, practical issues encountered during the bromination of 2,4-dibromo-1-methyl-1H-imidazole to produce the versatile building block, 2,4,5-tribromo-1-methyl-1H-imidazole.[1][2] Our focus is on identifying and mitigating the formation of common side products through a deep understanding of the reaction mechanism and experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome and mechanism of brominating this compound?
The bromination of this compound is an electrophilic aromatic substitution reaction. The imidazole ring, even when substituted with two bromine atoms, remains sufficiently activated for further electrophilic attack. The target product is 2,4,5-tribromo-1-methyl-1H-imidazole .
Mechanism Insight: The N-methyl group and the existing bromine atoms direct the incoming electrophile (Br⁺, generated from Br₂ or a carrier like NBS) to the only remaining unsubstituted carbon on the imidazole ring: the C5 position.[3] The reaction proceeds via a standard arenium ion intermediate, which is stabilized by the lone pair of electrons on the N1 nitrogen.
Diagram 1: Electrophilic Bromination Pathway
Q2: My reaction is sluggish or incomplete. How can I drive it to completion?
Recovering a significant amount of starting material is a common issue that typically points to insufficient reactivity. Here are the primary causes and actionable solutions:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. It is best practice to use freshly recrystallized NBS for consistent results.[4] Molecular bromine (Br₂) should be checked for discoloration, indicating potential impurities.
-
Low Reaction Temperature: While temperature control is crucial to prevent side products, excessively low temperatures can stall the reaction. If the reaction is clean but incomplete at 0 °C, consider allowing it to warm slowly to room temperature and monitoring its progress.[4]
-
Insufficient Stoichiometry: Ensure at least one full equivalent of the brominating agent is used. For sluggish reactions, a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to prevent potential side reactions.
Q3: I'm observing unexpected peaks in my analytical data (NMR, MS). What are the most likely side products?
While this reaction is generally selective for the C5 position, side products can arise from non-ideal conditions. The two most plausible side products are unreacted starting material and products of side-chain bromination.
-
Unreacted Starting Material: This is the most common "impurity." Its presence indicates an incomplete reaction (see Q2).
-
Side-Chain Bromination (Radical Pathway): Under standard electrophilic conditions (Br₂ in acetic acid or NBS in DMF), bromination of the N-methyl group is highly unlikely. However, if the reaction is run under more drastic conditions, such as refluxing in a non-polar solvent like carbon tetrachloride (CCl₄) or in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide), side-chain bromination can occur.[5][6] This would lead to the formation of 2,4-dibromo-1-(bromomethyl)-1H-imidazole and potentially polybrominated side-chain products.
Expert Tip: The formation of side-chain brominated products is a clear indicator that the reaction has deviated from the intended electrophilic aromatic substitution pathway towards a free-radical mechanism. This is often caused by inappropriate solvent choice or contaminants that can initiate radical reactions.
Q4: How can I best control the reaction to minimize impurities and maximize the yield of 2,4,5-tribromo-1-methyl-1H-imidazole?
Controlling this reaction hinges on maintaining conditions that favor the electrophilic pathway while preventing over-bromination or radical reactions.
-
Control Stoichiometry: Use a precise amount of your brominating agent, typically 1.0 to 1.1 equivalents. This is the most critical factor in preventing over-bromination.[4]
-
Maintain Low Temperatures: Start the reaction at a low temperature (e.g., 0 °C) to moderate the reaction rate. This allows for better control and minimizes the risk of runaway reactions that can lead to side products.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Quench the reaction promptly once the starting material is consumed to prevent potential degradation or further reactions.
-
Choose the Right Solvent: Acetic acid is a common solvent for brominations using molecular bromine, as it helps to polarize the Br-Br bond.[7] For reactions using NBS, polar aprotic solvents like N,N-Dimethylformamide (DMF) are often effective.[8]
Q5: What are the recommended analytical techniques for characterizing the product and identifying impurities?
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for confirming the structure and purity of your product.
-
¹H NMR: This is the quickest way to assess the reaction's success. The key diagnostic is the disappearance of the C5-H proton signal from the starting material and the shift of the N-methyl signal.
-
¹³C NMR: This technique provides a complete carbon fingerprint of the molecule, confirming the presence of three bromine-substituted carbons in the final product.
-
Mass Spectrometry (GC-MS or LC-MS): MS is essential for confirming the molecular weight and, critically, the isotopic pattern of bromine. A tribrominated compound will have a characteristic M, M+2, M+4, M+6 isotopic cluster, which is a definitive indicator of its identity.
| Compound | Signal | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| This compound | C5-H | ~7.2-7.5 | ~110-115 |
| N-CH₃ | ~3.6-3.8 | ~35-37 | |
| C2, C4 | - | ~120-130 | |
| 2,4,5-Tribromo-1-methyl-1H-imidazole | N-CH₃ | ~3.7-3.9 | ~36-38 |
| C2, C4, C5 | - | ~105-125 | |
| Note: Expected shifts are estimates and can vary based on solvent and instrument calibration. It is crucial to compare the spectra of the starting material and product.[9][10][11] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Actions |
| Low Yield, Significant Starting Material Remaining | 1. Inactive brominating agent (especially NBS).[4]2. Reaction temperature too low.3. Insufficient equivalents of brominating agent. | 1. Use freshly recrystallized NBS or a new bottle of Br₂.2. Allow the reaction to warm slowly to room temperature while monitoring by TLC.3. Increase the stoichiometry slightly to 1.1 equivalents. |
| Multiple Products Observed by TLC/MS | 1. Reaction temperature was too high.2. Reaction was left for too long after completion.3. Incorrect solvent or presence of radical initiators leading to side-chain bromination.[5][6] | 1. Maintain the reaction temperature at 0 °C or below.2. Monitor the reaction closely and quench immediately upon consumption of starting material.3. Ensure you are using an appropriate solvent (e.g., Acetic Acid, DMF) and that all glassware is clean. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Extract with a sufficient volume of an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).2. If unreacted imidazole is the issue, a dilute acid wash can help by protonating and dissolving it in the aqueous phase.[12]3. Break emulsions by adding brine (saturated NaCl solution). |
Diagram 2: Troubleshooting Decision Tree
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
This protocol is adapted from established procedures for the exhaustive bromination of N-methylimidazole and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Materials:
-
This compound
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a buffer)
-
10% w/v Sodium Sulfite or Sodium Thiosulfate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice-water bath.
-
Bromine Addition: In the addition funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the cooled imidazole solution over 20-30 minutes. The solution will typically turn a persistent reddish-brown color.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add 10% sodium sulfite solution dropwise until the reddish-brown color of excess bromine disappears and the solution becomes pale yellow or colorless.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
References
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 2,4,5-Tribromo-1-methyl-1H-imidazole | C4H3Br3N2 | CID 629187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. imp.kiev.ua [imp.kiev.ua]
- 12. reddit.com [reddit.com]
Technical Support Center: Controlling Regioselectivity in Reactions with 2,4-Dibromo-1-methyl-1H-imidazole
Welcome to the technical support center for 2,4-Dibromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the regioselective functionalization of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the nuances of its reactivity.
Troubleshooting Guide: Addressing Specific Experimental Challenges
This section tackles common issues encountered during the chemical modification of this compound, offering explanations and actionable protocols to achieve the desired regiochemical outcome.
Question 1: I am attempting a metal-halogen exchange on this compound and observing a mixture of products resulting from exchange at both C2 and C4. How can I achieve selective lithiation at the C2 position?
Underlying Principle: The regioselectivity of metal-halogen exchange on polyhalogenated imidazoles is highly dependent on the organolithium reagent used and the reaction temperature. The C2 proton of imidazole is more acidic than the C4 and C5 protons, which translates to the C2-lithium species being more stable. However, kinetic factors can lead to mixtures.
Troubleshooting & Protocol:
-
Reagent Selection is Critical: While n-butyllithium (n-BuLi) is a common choice, it can be aggressive and lead to a loss of regioselectivity. For selective lithiation at the C2 position of polybromoimidazoles, consider using a bulkier or less reactive organolithium reagent such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[1] Softer organometallic reagents like ethylmagnesium bromide (EtMgBr) have also been shown to favor reaction at the C2 position.[1]
-
Strict Temperature Control: Perform the metal-halogen exchange at very low temperatures, typically between -78 °C and -100 °C. This minimizes side reactions and favors the thermodynamically more stable C2-lithiated intermediate.
dot
Caption: Workflow for optimizing C2-selective metal-halogen exchange.
Experimental Protocol for Selective C2-Lithiation:
-
Dissolve this compound in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of s-BuLi or t-BuLi dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with the desired electrophile.
-
Allow the reaction to slowly warm to room temperature before workup.
Question 2: I am running a Suzuki-Miyaura cross-coupling reaction and obtaining the C4-arylated product, but I want to selectively couple at the C2 position. What conditions should I modify?
Underlying Principle: In palladium-catalyzed cross-coupling reactions with polyhalogenated imidazoles, the order of reactivity is generally C2 > C5 > C4.[2] This is attributed to the electronic properties of the imidazole ring, where the C2 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst. If you are observing C4 reactivity, it is likely that your reaction conditions are too harsh, or the C2 position is being deactivated.
Troubleshooting & Protocol:
-
Catalyst and Ligand Choice: Use a highly active palladium catalyst system that can operate under mild conditions. Pd(PPh₃)₄ is a standard choice, but catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can often facilitate coupling at lower temperatures.
-
Reaction Temperature: The most critical parameter to control is temperature. Start with room temperature reactions and only gently heat if no reaction is observed. High temperatures can overcome the intrinsic reactivity difference between the C2 and C4 positions.
-
Base Selection: Use a milder base. Strong bases can sometimes lead to side reactions. Consider using bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄.[3][4]
Data Summary: Suzuki-Miyaura Regioselectivity
| Position | Relative Reactivity | Favorable Conditions for Selective Coupling |
| C2 | Highest | Pd(PPh₃)₄ or other active Pd(0) catalyst, mild base (e.g., K₂CO₃), room temperature to gentle heat (e.g., 50-60 °C). |
| C4 | Lowest | Harsher conditions: higher temperatures (>80 °C), stronger bases, or if C2 is already functionalized. |
Experimental Protocol for Selective C2-Arylation (Suzuki-Miyaura):
-
To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a mild base such as K₂CO₃ (2-3 equivalents) in a suitable solvent (e.g., dioxane/water or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 50-60 °C.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.[5][6][7]
Question 3: In a Sonogashira coupling, I am getting a mixture of C2 and C4-alkynylated products. How can I favor mono-alkynylation at the C2 position?
Underlying Principle: Similar to Suzuki coupling, the C2 position is generally more reactive in Sonogashira couplings.[8][9][10] However, the smaller steric profile of the alkyne coupling partner compared to an aryl group can sometimes reduce the selectivity. Controlling stoichiometry and reaction conditions is key.
Troubleshooting & Protocol:
-
Stoichiometry: Use a slight excess of the terminal alkyne (1.1-1.2 equivalents) to ensure complete consumption of the starting material if mono-substitution is desired, but avoid a large excess which could promote di-substitution.
-
Catalyst System: The standard Pd(PPh₃)₂Cl₂/CuI system is often effective. Copper-free Sonogashira conditions can sometimes offer better control.
-
Temperature and Reaction Time: Run the reaction at room temperature and monitor it closely. Stop the reaction as soon as the starting material is consumed to prevent further reaction at the C4 position.
dot
Caption: Decision diagram for achieving C2 selectivity in cross-coupling.
Experimental Protocol for Selective C2-Alkynylation (Sonogashira):
-
In an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent like THF or DMF.
-
Add the terminal alkyne (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction and proceed with workup and purification.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the bromine atoms on this compound?
For most synthetically useful reactions, particularly palladium-catalyzed cross-couplings, the reactivity of the C2-Br is significantly higher than that of the C4-Br. This is due to the electronic nature of the imidazole ring, where the C2 position is flanked by two nitrogen atoms, making it more electrophilic and thus more susceptible to oxidative addition.
Q2: Can I selectively functionalize the C4 position while leaving the C2 position intact?
Direct selective functionalization of C4 in the presence of C2 is challenging due to the inherent reactivity difference. The most reliable method is a two-step process:
-
First, functionalize the more reactive C2 position.
-
Then, in a subsequent reaction, functionalize the remaining C4 position. This approach allows for the synthesis of C2, C4-disubstituted imidazoles with different groups at each position.
Q3: Are there conditions for nucleophilic aromatic substitution (SNAr) on this molecule, and is it regioselective?
Nucleophilic aromatic substitution (SNAr) on halo-imidazoles is possible but typically requires an electron-withdrawing group on the ring to activate the substrate.[11][12][13] For this compound, which lacks strong activation, forcing conditions (high temperatures, strong nucleophiles) would be necessary. Under such conditions, regioselectivity can be poor. It is generally more reliable to use metal-catalyzed cross-coupling reactions for selective C-C, C-N, or C-O bond formation.
Q4: How can I confirm the regiochemistry of my product?
The most definitive method for structure elucidation is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the remaining imidazole ring protons will be indicative of the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are also diagnostic.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can show through-space correlations between the methyl group on N1 and the substituent at C2, or the proton at C5, helping to confirm the regiochemistry.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
References
- 1. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion rates in 2,4-Dibromo-1-methyl-1H-imidazole reactions
Welcome to the technical support guide for 2,4-Dibromo-1-methyl-1H-imidazole. This versatile building block is instrumental in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. However, its reactivity can present challenges, often leading to low conversion rates in subsequent reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Purity of Starting Material
Q1: My synthesis of this compound from 1-methylimidazole is giving low yields and a mixture of products. What is happening and how can I improve it?
A1: This is a common issue stemming from the high reactivity of the imidazole ring towards electrophilic bromination. Direct bromination of 1-methylimidazole often leads to a mixture of di- and tri-brominated species, which can be difficult to separate.[1][2]
Causality and Solution:
The C2, C4, and C5 positions on the 1-methylimidazole ring are all activated towards electrophilic substitution. The reaction kinetics can be difficult to control, leading to over-bromination.
Recommended Approach: Two-Step Bromination and Reductive De-bromination A more controlled method involves the synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole followed by selective reductive de-bromination at the C5 position.
-
Tribromination: React 1-methylimidazole with an excess of bromine (e.g., 3.0 equivalents) in a suitable solvent like acetic acid.[1] This drives the reaction to completion, forming the tribrominated product as the major component.
-
Selective Reduction: The resulting 2,4,5-tribromo-1-methyl-1H-imidazole can then be treated with a reducing agent like sodium sulfite (Na₂SO₃) under reflux conditions.[1] This selectively removes the bromine atom at the C5 position, yielding the desired this compound.
Key Considerations:
-
Purity is Paramount: Ensure the purity of your final product using NMR and LC-MS. Impurities, such as the tribrominated starting material or regioisomers, will complicate subsequent reactions and lead to low conversions.
-
Alternative Routes: For large-scale synthesis, consider routes starting from 1,2-dimethylimidazole to avoid issues with regioisomer formation.[3]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Low conversion in cross-coupling reactions is often not a single issue but a combination of factors. The following workflow provides a systematic approach to troubleshooting.
Q2: I'm performing a Suzuki-Miyaura coupling and observing significant hydro-debromination alongside my desired product. How can I suppress this side reaction?
A2: Hydro-debromination is a frequent competitive pathway in Suzuki couplings with electron-rich heterocycles. It arises from protonolysis of the organopalladium intermediate or other competing hydride-generating pathways. The choice of base and reaction conditions is critical to minimizing this.[4]
Mechanistic Insight: Strong bases, particularly alkoxides, can facilitate β-hydride elimination from the base itself or react with solvent impurities to generate palladium-hydride species, which then reductively cleave the C-Br bond.
Troubleshooting Strategies:
-
Base Selection: Switch from strong organic bases (e.g., NaOtBu, K-Ot-Bu) to milder inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that often suppress debromination.[4]
-
Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination to form the desired C-C bond, making it kinetically more favorable than the debromination pathway.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the side reaction. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
| Parameter | Recommendation for High Fidelity | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Less prone to generating hydride species that cause debromination.[4] |
| Ligand | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands promote rapid reductive elimination of the desired product.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary to facilitate transmetalation.[5] |
| Temperature | 80-100 °C | Start at a lower temperature to assess the balance between reaction rate and side reactions. |
Table 1: Recommended parameter adjustments to minimize debromination in Suzuki-Miyaura coupling.
Q3: My Buchwald-Hartwig amination is failing or showing very low conversion. What are the most critical parameters to investigate first?
A3: The Buchwald-Hartwig amination is notoriously sensitive to atmospheric oxygen and the purity of reagents.[6][7] The Pd(0) active catalyst is easily oxidized to inactive Pd(II) species, halting the catalytic cycle.
Primary Investigation Checklist:
-
Inert Atmosphere: This is the most common failure point. Ensure your reaction flask was rigorously degassed (e.g., by performing 3-5 vacuum/backfill cycles with argon or nitrogen) and that a positive inert atmosphere was maintained throughout the entire setup and reaction time.[6]
-
Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and aryl bromide are pure. The quality of the palladium precatalyst and ligand can also vary between batches and suppliers.[6]
-
Catalyst/Ligand/Base Combination: The synergy between these three components is crucial. For N-heterocyclic substrates like this compound, sterically hindered and electron-rich phosphine ligands are generally required.[6] The base must be strong enough to deprotonate the amine but not so strong that it degrades your substrate or ligand.
Section 3: Metal-Halogen Exchange Reactions
Q4: I am attempting a selective monolithiation at -78 °C, but my reaction is yielding a complex mixture after quenching with an electrophile. What are the likely side reactions?
A4: While metal-halogen exchange is a powerful tool, it is fraught with potential side reactions when using substrates like this compound. The outcome is highly sensitive to temperature, stoichiometry, and the specific organolithium reagent used.
Common Pitfalls and Side Reactions:
-
Competitive Ring Deprotonation: The C5-H proton on the 1-methylimidazole ring is acidic and can be deprotonated by strong bases like n-BuLi or s-BuLi, especially if the halogen exchange is slow.[8] This leads to a mixture of lithiated species and, consequently, a mixture of products upon quenching.
-
Di-lithiation: If more than one equivalent of organolithium reagent is used, or if the reaction is allowed to warm, exchange at both bromine positions can occur.
-
Failed Exchange/Attack on Electrophile: Unreacted organolithium reagent can directly react with your electrophile, adding another layer of complexity to the crude product mixture.
-
Temperature Instability: Ortho-lithiated species can be unstable even at low temperatures. It is crucial to maintain the temperature below -70 °C throughout the addition and quenching process.[9]
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is maintained at -78 °C (dry ice/acetone bath) for the entire duration. Use a calibrated low-temperature thermometer.
-
Slow Addition: Add the organolithium reagent dropwise to a solution of the dibromoimidazole. This minimizes localized concentration spikes that can promote side reactions.
-
Pre-complexation: Consider using a lithium amide base like LDA (Lithium diisopropylamide) for deprotonation, as it is generally less prone to halogen exchange than alkyllithiums.[9] Conversely, for halogen exchange, n-BuLi is standard.
-
Inverse Addition: Add the solution of your dibromoimidazole dropwise to the organolithium reagent at -78 °C. This can sometimes improve selectivity.
-
Analysis: Before quenching, consider taking a minute aliquot of the reaction, quenching it with D₂O, and analyzing the crude mixture by ¹H NMR to determine the position and extent of lithiation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Seal the vessel, and evacuate and backfill with argon. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
improving the solubility of 2,4-Dibromo-1-methyl-1H-imidazole for synthesis
Technical Support Center: Synthesis Applications
Welcome to the technical support guide for 2,4-Dibromo-1-methyl-1H-imidazole. This document provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic physical properties of this compound?
This compound is typically a white to light yellow crystalline powder.[1] Its solid nature is a key factor in its solubility characteristics. Understanding its fundamental properties is the first step in troubleshooting.
| Property | Value | Source |
| CAS Number | 53857-60-6 | [2][3][4] |
| Molecular Formula | C₄H₄Br₂N₂ | [2][3][5] |
| Molecular Weight | ~239.90 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| LogP | ~1.95 | [3] |
Q2: Why is this compound often difficult to dissolve?
The solubility challenge arises from a combination of its molecular structure and solid-state properties. As a crystalline solid, significant energy (lattice energy) is required to break apart the ordered crystal structure. Furthermore, the molecule's moderate polarity and the presence of two bromine atoms influence its interaction with different solvents. General studies on substituted imidazoles have shown that their solubility can be very low in certain common solvents like chloroalkanes.[6]
Q3: My compound isn't dissolving in my reaction solvent. What is the first thing I should do?
The immediate appearance of a heterogeneous mixture is a common issue. Before altering the solvent system, the first and simplest step is to ensure the starting material is finely powdered.
-
Action: Gently grind the crystalline solid using a mortar and pestle.
-
Causality: Increasing the surface area-to-volume ratio enhances the interaction between the solute and solvent, which can significantly improve the rate of dissolution.[7] This technique, a form of micronization, is a fundamental principle for improving the dissolution kinetics of poorly soluble compounds.[7][8]
Q4: What are the primary safety hazards I should be aware of when handling this compound?
According to safety data, this compound presents several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][9][10][11] It may also cause respiratory irritation.[5][9][10][11]
-
Mandatory Precautions: Always handle this compound in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
Troubleshooting Guide: A Systematic Approach to Solubilization
When facing solubility issues, a systematic approach prevents wasted time and materials. The following guide provides a decision-making workflow to efficiently find a suitable solvent system for your synthesis.
The Solubilization Workflow
This workflow guides the user from the simplest to more advanced techniques. The primary goal is to achieve dissolution without compromising the structural integrity of the compound or the compatibility of the downstream reaction.
Caption: Decision workflow for troubleshooting solubility issues.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key workflows identified above.
Protocol 3.1: Systematic Solvent Screening
Objective: To identify a single solvent that can effectively dissolve this compound at a concentration relevant to the planned synthesis.
Methodology:
-
Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a candidate solvent (e.g., 0.5 mL) from the list below.
-
Observation at Room Temperature: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.
-
Observation with Heating: If insoluble at room temperature, gently heat the vials (e.g., to 40-50 °C) in a heating block or water bath. Caution: Ensure the solvent is not heated near its boiling point in a sealed vial.
-
Documentation: Record the results (insoluble, partially soluble, fully soluble) for each solvent at both temperatures.
Solvent Selection Guide:
| Solvent Class | Example Solvents | Suitability & Rationale |
| Polar Aprotic | DMF, DMAc, DMSO, NMP | Highly Recommended. These solvents have high dielectric constants, which are effective at solvating ions and overcoming the crystal lattice energy of polar solids. Often used in cross-coupling reactions like Suzuki-Miyaura.[16][17] |
| Ethers | THF, 2-MeTHF, Dioxane | Good. THF is a common solvent for organometallic reactions. Its moderate polarity is often sufficient, especially with gentle heating.[18] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate. While some sources indicate solubility,[1] others suggest imidazoles can have low solubility in chloroalkanes.[6] Good for initial workup and purification but may not be ideal as a primary reaction solvent. |
| Aromatics | Toluene, Xylene | Potentially Suitable (with heat). Often used in reactions that require higher temperatures. Solubility is likely to be poor at room temperature but may improve significantly upon heating. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Use with Caution. While they may dissolve the compound, the labile proton can interfere with many organometallic or strongly basic reactions. Check for compatibility with your specific synthesis. |
| Non-Polar | Hexanes, Heptane | Not Recommended. The polarity of these solvents is too low to effectively dissolve the target compound. |
Protocol 3.2: The Co-Solvent Method
Objective: To create a solvent mixture that provides the necessary solubility while maintaining compatibility with the reaction conditions. This is a powerful technique when a single solvent is inadequate.[7]
Methodology:
-
Primary Solvent Selection: Begin with a solvent in which the compound is partially soluble or which is required for the reaction chemistry (e.g., Toluene).
-
Co-Solvent Titration: Add a second, stronger solvent (a "co-solvent," e.g., THF or DMF) dropwise to the suspension of the compound in the primary solvent.
-
Observation: Vortex or stir the mixture after each addition until complete dissolution is achieved.
-
Ratio Calculation: Note the final volume ratio of the two solvents. This ratio can now be scaled up for the full reaction.
-
Validation: It is critical to confirm that the co-solvent does not negatively impact the reaction yield or selectivity. Run a small-scale test reaction if unsure.
Caption: Workflow for the co-solvent solubilization method.
Protocol 3.3: Verifying Compound Integrity
Objective: To ensure that the methods used to improve solubility (especially heating) have not caused degradation of this compound.
Methodology:
-
Prepare a Sample: After achieving dissolution using your chosen method, take a small aliquot of the solution.
-
Remove Solvent: Evaporate the solvent(s) under reduced pressure.
-
Analyze the Residue:
-
Thin-Layer Chromatography (TLC): Dissolve the residue in a suitable spotting solvent (e.g., DCM or Ethyl Acetate) and run a TLC against a standard of the starting material. The appearance of new spots indicates potential degradation.
-
Proton NMR (¹H NMR): For a more definitive check, acquire a quick ¹H NMR spectrum of the recovered solid and compare it to the reference spectrum of the starting material. Changes in chemical shifts or the appearance of new peaks are clear indicators of decomposition.
-
References
- 1. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 53857-60-6|this compound|BLD Pharm [bldpharm.com]
- 5. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for 2,4-Dibromo-1-methyl-1H-imidazole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the selection of optimal catalysts and reaction conditions for the cross-coupling of 2,4-Dibromo-1-methyl-1H-imidazole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.
Introduction: The Challenge of Selective Functionalization
This compound is a valuable building block in medicinal chemistry, offering two reactive sites for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The primary challenge lies in achieving regioselective functionalization, as the electronic and steric environments of the C2 and C4 positions differ, leading to differential reactivity. This guide will help you navigate the complexities of catalyst selection to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the bromine atoms in this compound?
A1: For many N-substituted polyhalogenated imidazoles, the bromine at the C2 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C4 or C5 positions. This is attributed to the electronic properties of the imidazole ring.[1] However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Q2: Can I achieve selective mono-coupling at either the C2 or C4 position?
A2: Yes, achieving selective mono-coupling is feasible. Regioselectivity can be controlled by carefully selecting the palladium catalyst and, most importantly, the phosphine ligand.[2] Temperature and the choice of base can also play a significant role in directing the reaction to a specific position.[3]
Q3: What are the most common side reactions I should be aware of?
A3: The most prevalent side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).[4][5]
-
Debromination (or Protodehalogenation): Replacement of a bromine atom with a hydrogen atom, leading to the formation of mono-bromo or unsubstituted methylimidazole.
-
Catalyst Decomposition: Formation of inactive palladium black, which can sometimes catalyze homocoupling.[6]
Q4: Is it necessary to protect the imidazole nitrogen?
A4: For this compound, the nitrogen is already protected with a methyl group. This is advantageous as the free N-H in related compounds can sometimes complicate the reaction by interacting with the catalyst or base.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low or no yield in a Suzuki-Miyaura coupling of this compound can be a frustrating issue. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[7] Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).
-
Catalyst and Ligand: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands have not degraded.[7] Phosphine ligands are susceptible to oxidation.[7] Using air-stable pre-catalysts can improve reproducibility.
-
-
Catalyst System Optimization:
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. Consider using a Pd(0) source like Pd(PPh₃)₄ directly.
-
Ligand Selection: The choice of phosphine ligand is critical.[8] For electron-rich heterocyclic systems, bulky, electron-rich ligands often perform well.
-
| Ligand Type | Examples | Key Characteristics & Application |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, excellent for activating C-Br bonds and promoting reductive elimination. Often effective for challenging couplings. |
| Ferrocenylphosphines | dppf | Good general-purpose ligand, often used in a wide range of Suzuki couplings. |
| Triphenylphosphine (PPh₃) | PPh₃ | A standard, less electron-rich ligand. May require higher temperatures and can be less effective for this substrate compared to more specialized ligands. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes. Can be very effective but may require specific reaction conditions. |
-
Base Selection: The base activates the boronic acid for transmetalation.[3]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9][10] K₃PO₄ is a stronger base and can be effective when weaker bases fail.
-
Fluoride Sources: KF or CsF can be effective, particularly if base-sensitive functional groups are present.
-
Anhydrous Conditions: For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[6]
-
-
Solvent System: The solvent affects the solubility of reagents and can influence the catalytic cycle.
-
Common Solvents: Mixtures of solvents like dioxane/water, THF/water, or DMF/water are frequently used.[11]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective but may require careful temperature control to avoid side reactions.
-
Issue 2: Poor Regioselectivity in Mono-Coupling
Achieving selective mono-arylation or mono-alkynylation at either the C2 or C4 position requires fine-tuning of the reaction conditions.
Logical Approach to Achieving Regioselectivity:
Caption: Strategy for optimizing regioselective coupling.
Key Considerations for Regioselectivity:
-
Ligand Effects: This is often the most critical factor. Bulky ligands can sterically hinder approach to one of the bromine atoms, favoring reaction at the less hindered site. The electronic properties of the ligand also play a crucial role.[2]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product.
-
Base: The strength and nature of the base can influence which bromine is more readily activated.[12] A weaker base may favor reaction at the more electronically activated C2 position.
Issue 3: Significant Homocoupling in Sonogashira Reactions
The formation of a diyne (Glaser coupling product) is a common and wasteful side reaction in Sonogashira couplings.
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper(I) co-catalyst.[4] This often requires a more active palladium catalyst/ligand system and a suitable base.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).[13] Oxygen promotes the oxidative homocoupling.[13]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Choice of Base and Solvent: Amine bases like triethylamine or diisopropylethylamine are common. The choice of solvent can also influence the extent of homocoupling.
Experimental Protocols
General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol is a starting point for identifying the optimal catalyst system for the coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium pre-catalyst or source (e.g., Pd₂(dba)₃)
-
Library of phosphine ligands (see table above)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to each reaction vial.
-
Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., 2 mol %) and the specific phosphine ligand to be screened (e.g., 4 mol %).
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and place them on a heating block with stirring at a set temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis: Once the reactions are complete, analyze the crude reaction mixtures to determine the conversion and product distribution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. depts.washington.edu [depts.washington.edu]
workup procedure to remove impurities from 2,4-Dibromo-1-methyl-1H-imidazole
Welcome to the Technical Support Center for the workup and purification of 2,4-Dibromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this key building block with high purity. The following question-and-answer format directly addresses common challenges and provides step-by-step solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect after the synthesis of this compound?
Answer: The impurity profile of your crude this compound is highly dependent on the reaction conditions, stoichiometry, and the brominating agent used (e.g., N-Bromosuccinimide (NBS) or liquid bromine). However, several common impurities are frequently encountered.[1]
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-1H-imidazole.
-
Mono-brominated Intermediates: The bromination is a stepwise process. Incomplete reaction can lead to the presence of 2-bromo-1-methyl-1H-imidazole and 4-bromo-1-methyl-1H-imidazole regioisomers.
-
Over-brominated Byproducts: Use of excess brominating agent or harsh reaction conditions can result in the formation of 2,4,5-Tribromo-1-methyl-1H-imidazole.[2]
-
Residual Brominating Agent and Byproducts: If using NBS, residual NBS and its byproduct, succinimide, may be present. If using liquid bromine, residual Br₂ can impart a yellow or orange color to the crude product.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Troubleshooting Guide 1: My crude product has a persistent yellow/orange color. How do I remove it?
This coloration is typically due to residual elemental bromine (Br₂) or other colored byproducts from the bromination reaction.
Core Directive: Quenching
The most effective way to address this is by performing a quenching step during the aqueous workup. A reducing agent is used to convert the colored bromine into colorless bromide ions.
Step-by-Step Protocol: Aqueous Workup with Quenching
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Quenching Wash: Transfer the organic solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][3] Continue washing until the organic layer becomes colorless.
-
Expertise & Experience: Sodium thiosulfate is an excellent choice as it rapidly and irreversibly reduces bromine. The reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq).
-
-
Neutralization Wash: If the reaction was performed under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Do this carefully as effervescence (CO₂ evolution) may occur.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude, decolorized product.
FAQ 2: I'm seeing multiple spots on my TLC. How can I effectively separate the desired dibromo product from the mono-bromo and tribromo impurities?
Answer: When dealing with a mixture of compounds with varying degrees of bromination, column chromatography is the most powerful purification technique.[1] The principle is to exploit the differences in polarity between the desired product and the impurities.
Core Directive: Flash Column Chromatography on Silica Gel
Step-by-Step Protocol: Column Chromatography Purification
-
TLC Analysis (Method Development):
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between the spots corresponding to your starting material, mono-bromo, dibromo, and tribromo species.
-
A common mobile phase for this class of compounds is a gradient of hexane and ethyl acetate.[1][3]
-
Expertise & Experience: The polarity of these compounds generally increases with fewer bromine atoms. Therefore, you can expect the tribromo-imidazole to elute first (least polar), followed by your desired dibromo-product, and then the mono-bromo intermediates. Unreacted 1-methyl-1H-imidazole will be the most polar and will have the lowest Rf value.
-
-
Column Preparation (Wet Packing Method):
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar components.
-
-
Fraction Analysis and Consolidation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
FAQ 3: My product looks clean by TLC after chromatography, but the yield is low. Can I improve recovery with recrystallization?
Answer: Recrystallization is an excellent final purification step to obtain a highly crystalline, pure product and can sometimes improve the overall isolated yield if significant material was lost during chromatography.[1] It is particularly effective at removing trace impurities that may co-elute with your product during chromatography.
Core Directive: Solvent Selection for Recrystallization
The key to a successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should:
-
Poorly dissolve your compound at room temperature.
-
Readily dissolve your compound at an elevated temperature (e.g., the solvent's boiling point).
-
Dissolve impurities well at all temperatures, so they remain in the mother liquor upon cooling.
-
Be chemically inert towards your compound.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of your purified solid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) to each tube.[1]
-
Observe the solubility at room temperature.
-
Gently heat the tubes that showed poor solubility at room temperature to see if the solid dissolves.
-
Allow the solutions that formed upon heating to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Trustworthiness: Using the minimum amount of hot solvent is crucial for maximizing your recovery.
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Summary Table: Purification Techniques
| Technique | Purpose | Key Impurities Removed |
| Aqueous Workup | Removal of water-soluble impurities, quenching of excess reagents. | Salts, succinimide, residual acid/base, excess bromine. |
| Column Chromatography | Separation of compounds with different polarities. | Unreacted starting material, mono- and tri-brominated imidazoles. |
| Recrystallization | Final purification to obtain a highly crystalline product. | Trace impurities, isomers that may have co-eluted. |
Troubleshooting Guide 2: My NMR spectrum shows unidentifiable peaks. What could they be?
While the primary impurities are often starting materials or other brominated imidazoles, other peaks can appear in your NMR spectrum.
Possible Sources of Impurity Peaks:
-
Solvent Residues: Peaks from solvents used in the workup or purification (e.g., ethyl acetate, hexane, dichloromethane, toluene) are very common.
-
Grease: If using standard ground-glass joint glassware, silicone or hydrocarbon grease can appear as broad singlets in the aliphatic region of a ¹H NMR spectrum.
-
Water: A broad peak due to water (H₂O) is often present, with its chemical shift being highly dependent on the deuterated solvent used.
Expertise & Experience: To confirm if a peak is from a common lab solvent, you can consult published tables of NMR chemical shifts for impurities in various deuterated solvents. A highly cited resource for this is the paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry.[4]
Visualization of Troubleshooting Logic
Caption: Decision-making workflow for purification strategy.
References
Technical Support Center: Strategies for Selective Bromination of 1-Methylimidazole and Prevention of Over-bromination
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The synthesis of specifically substituted 1-methylimidazole derivatives is a cornerstone of many pharmaceutical and materials science applications. However, the inherent electron-rich nature of the imidazole ring presents a significant synthetic challenge: controlling the degree and position of electrophilic substitution, particularly bromination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate this complex reaction and achieve high yields of your desired mono-brominated product while avoiding the common pitfall of over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is 1-methylimidazole so susceptible to over-bromination?
The high susceptibility of 1-methylimidazole to multiple brominations stems directly from its electronic structure. The imidazole ring is an aromatic, electron-rich heterocycle. The two nitrogen atoms donate electron density into the ring system, making the carbon atoms highly nucleophilic and thus extremely reactive towards electrophiles like bromine. The N-methyl group further enhances this reactivity through an inductive effect. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent subsequent additions, often leading to a mixture of di- and even tri-brominated products if the reaction conditions are not meticulously controlled.[1][2]
Q2: What is the most effective brominating agent for achieving selective mono-bromination?
For controlled, selective mono-bromination, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent over harsher alternatives like molecular bromine (Br₂).[3][4][5] NBS is a milder source of electrophilic bromine, which allows for greater control over the reaction's exothermicity and rate.[6] This moderation is critical for preventing the runaway reactions that lead to multiple substitutions. While molecular bromine can be used, it often requires cryogenic temperatures and precise stoichiometric control to avoid a complex product mixture.[1][2]
Q3: Which position on the 1-methylimidazole ring is most reactive to electrophilic bromination?
Kinetic studies have established a clear hierarchy of reactivity for the carbon positions on the 1-methylimidazole ring. The reaction rate is fastest at the C5 position , followed by the C4 position , and finally the C2 position , which is the least reactive.[1][2] Therefore, standard electrophilic bromination conditions will almost always yield a mixture of 4-bromo and 5-bromo-1-methylimidazole as the major mono-brominated products.
Q4: Is it possible to selectively introduce a bromine atom at the C2 position?
Direct electrophilic bromination is not a viable strategy for synthesizing 2-bromo-1-methylimidazole due to the low reactivity of the C2 position. To achieve this regioselectivity, a directed ortho-metalation (in this case, a directed C-H activation) approach is required. This typically involves deprotonating the C2 position with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to form a 2-lithio-1-methylimidazole intermediate. This highly nucleophilic species can then be quenched with an electrophilic bromine source like molecular bromine (Br₂) or carbon tetrabromide (CBr₄) to afford the desired 2-bromo product in good yield.[7]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My TLC analysis shows multiple product spots, indicating significant di- and tri-bromination.
This is the most common issue encountered and points to reaction conditions that are too harsh.
-
Probable Cause A: Overly Reactive Brominating Agent.
-
Probable Cause B: Elevated Reaction Temperature.
-
Probable Cause C: Incorrect Stoichiometry.
-
Solution: Even a slight excess of the brominating agent can lead to over-bromination. Use a precise 1.0 equivalent of NBS relative to your 1-methylimidazole substrate. For particularly sensitive systems, consider using a substoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before significant di-bromination can occur.
-
-
Probable Cause D: Rapid Reagent Addition.
-
Solution: Never add the brominating agent all at once. Dissolve the NBS in the reaction solvent and add it dropwise to the solution of 1-methylimidazole over a prolonged period (e.g., 30-60 minutes) using an addition funnel. This maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination pathway.
-
Issue 2: The reaction is stalled, showing low conversion to the mono-bromo product.
-
Probable Cause A: Decomposed N-Bromosuccinimide.
-
Solution: NBS can degrade upon exposure to light and moisture. If your reagent is old or has a yellow/brown appearance, its purity is questionable. It is highly recommended to recrystallize NBS from hot water prior to use to ensure its reactivity.
-
-
Probable Cause B: Insufficient Activation.
-
Solution: While low temperatures are key for the addition step, the reaction may require thermal energy to proceed to completion. After the slow, cold addition of NBS is complete, allow the flask to gradually warm to room temperature and stir for an extended period (2 to 16 hours), monitoring by TLC.[4][9]
-
Issue 3: I've successfully synthesized the mono-bromo product, but it's an inseparable mixture of 4-bromo and 5-bromo isomers.
-
Probable Cause: Inherent Isomeric Product Formation.
-
Solution: This is an intrinsic challenge of this reaction due to the similar reactivity of the C4 and C5 positions. While challenging, separation can often be achieved with careful column chromatography using a shallow solvent gradient. If baseline separation is not possible, consider an alternative, regioselective synthesis. This may involve starting with a pre-functionalized imidazole, such as 4-bromo-1H-imidazole, and then performing the N-methylation step.[10] This reverses the order of steps to enforce the desired regiochemistry.
-
Data & Protocols
Table 1: Comparison of Common Bromination Conditions
| Parameter | Method A: N-Bromosuccinimide | Method B: Molecular Bromine |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Typical Solvent | Acetonitrile (MeCN) or THF[4][8] | Acetic Acid (AcOH)[10] |
| Stoichiometry | 1.0 - 1.1 eq. | 1.0 - 3.0 eq. (for di/tri-bromination) |
| Temperature | 0 °C to Room Temperature[4] | Room Temperature (can be exothermic) |
| Selectivity | Good to excellent for mono-bromination | Poor; often leads to mixtures |
| Primary Product | 4/5-bromo-1-methylimidazole | Mixture of mono-, di-, and tri-bromo products |
| Key Advantage | High selectivity and control | Low cost |
Experimental Protocol 1: Selective Mono-bromination using NBS
This protocol is a robust starting point for achieving high yields of 4/5-bromo-1-methylimidazole.
-
Preparation: To a solution of 1-methylimidazole (1.0 eq.) in acetonitrile (forming a ~0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.0 eq., recrystallized) in acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirred 1-methylimidazole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction's progress using TLC.[4]
-
Work-up: Once the starting material is consumed, quench the reaction with the addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to separate the isomeric products.
Experimental Protocol 2: Directed C2-Bromination via Lithiation
This procedure is for the selective synthesis of 2-bromo-1-methylimidazole. Caution: n-BuLi is highly pyrophoric. This reaction must be performed under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Preparation: To a solution of 1-methylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under nitrogen, cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. Stir the solution at -78 °C for 40 minutes to ensure complete formation of the 2-lithio intermediate.[10]
-
Quenching: In a separate syringe, take up a solution of carbon tetrabromide (CBr₄) (1.1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.[9]
-
Reaction & Work-up: After the addition, allow the reaction to warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 2-bromo-1-methylimidazole.
Visualized Workflows & Mechanisms
Troubleshooting Over-bromination
Caption: A decision-tree workflow for troubleshooting over-bromination.
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism for bromination at the C5 position.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-Methylation of Dibromoimidazole
Welcome to the technical support center for the N-methylation of dibromoimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will delve into the common challenges, provide practical troubleshooting advice, and answer frequently asked questions to support the success of your experimental work.
Introduction to the Challenge
The N-methylation of imidazoles is a cornerstone reaction in the synthesis of a vast number of biologically active compounds.[1][2] However, the introduction of two bromine atoms onto the imidazole ring presents a unique set of challenges. The electron-withdrawing nature of the bromine atoms decreases the nucleophilicity of the imidazole nitrogen, while steric hindrance can play a significant role in dictating the feasibility and regioselectivity of the methylation reaction.[3][4] This guide aims to provide a comprehensive resource for overcoming these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of dibromoimidazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to No Yield of the Desired N-Methylated Product
Question: My N-methylation reaction of a substituted dibromoimidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields in the N-methylation of dibromoimidazoles can stem from several factors.
-
Insufficient Basicity: The electron-withdrawing bromine atoms reduce the acidity of the N-H proton, requiring a sufficiently strong base to generate the nucleophilic imidazolide anion. If the base is too weak, the deprotonation equilibrium will favor the starting material.
-
Solution: Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). It is crucial to use a dry, aprotic solvent, as protic solvents can quench the imidazolide anion.[5]
-
-
Poor Nucleophilicity of the Imidazole: Even after deprotonation, the nucleophilicity of the dibromoimidazolide anion is diminished.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also be an effective method to accelerate the reaction rate and improve yields.[3]
-
-
Decomposition of Reagents: Ensure the stability of both your dibromoimidazole starting material and the methylating agent under the reaction conditions.
-
Solution: Use freshly purified reagents and ensure anhydrous conditions, especially when working with highly reactive bases like NaH.[3]
-
Problem 2: Formation of a Mixture of Regioisomers
Question: I am working with an unsymmetrical dibromoimidazole and obtaining a mixture of the two possible N-methylated regioisomers, which is proving difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical imidazoles.[4][6] The formation of two regioisomers is due to the tautomeric nature of the imidazole ring.[5]
-
Steric Hindrance: The substituents on the imidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[3][4]
-
Solution: Analyze the steric environment around the two nitrogen atoms of your dibromoimidazole. The methyl group will preferentially add to the less sterically encumbered nitrogen.
-
-
Electronic Effects: The electronic properties of the substituents on the imidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Solution: Electron-withdrawing groups, such as the bromine atoms, decrease the electron density at the adjacent nitrogen, potentially favoring methylation at the more distant nitrogen.[4]
-
-
Alternative Methodologies: Recent research has focused on developing highly regioselective N-methylation methods that can furnish the sterically more hindered isomer.[7][8]
Problem 3: Formation of Quaternary Imidazolium Salts
Question: My reaction is producing a significant amount of a quaternary salt byproduct. How can I minimize this side reaction?
Answer: The formation of a 1,3-dimethylimidazolium salt is a common side reaction, particularly when using an excess of a highly reactive methylating agent.[3]
-
High Reactivity of the Methylating Agent: Potent methylating agents like methyl iodide or dimethyl sulfate can react with the already N-methylated product.
-
Solution: Use a less reactive methylating agent if possible. Carefully control the stoichiometry, using only a slight excess (1.05-1.2 equivalents) of the methylating agent.[3]
-
-
Reaction Conditions: Prolonged reaction times or high temperatures can promote the second methylation.
-
Solution: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature may also reduce the rate of the second alkylation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents used for dibromoimidazoles?
A1: Common methylating agents include methyl iodide (MeI), dimethyl sulfate (DMS), and methyl tosylate (MeOTs).[9] The choice of agent often depends on the reactivity of the specific dibromoimidazole substrate and the desired reaction conditions. For less reactive substrates, more potent agents like MeI or DMS are often employed.
Q2: Which solvents are most suitable for the N-methylation of dibromoimidazoles?
A2: Aprotic polar solvents are generally preferred. Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used. Acetonitrile and dichloromethane (DCM) can also be suitable depending on the specific base and reaction temperature. It is critical to use anhydrous solvents to prevent quenching of the imidazolide anion.[5]
Q3: How can I effectively purify the N-methylated dibromoimidazole product?
A3: Purification is typically achieved through column chromatography on silica gel.[10] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from unreacted starting material, regioisomers, and quaternary salt byproducts. Recrystallization can also be a viable purification method for solid products.
Q4: Are there any alternative methods to traditional N-alkylation for these compounds?
A4: Yes, for sterically hindered or particularly challenging substrates, alternative methods can be considered. The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (such as DEAD or DIAD), can be an effective method for N-alkylation under milder conditions.[3]
Experimental Protocols
General Procedure for N-Methylation of 4,5-Dibromo-1H-imidazole
This protocol provides a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4,5-Dibromo-1H-imidazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (MeI)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dibromo-1H-imidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Methylating Agents
The following table provides a representative comparison of different methylating agents for the N-methylation of a generic dibromoimidazole. The data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | Room Temp | 12 | 75-85 |
| Dimethyl Sulfate | K₂CO₃ | Acetonitrile | Reflux | 24 | 60-70 |
| Methyl Tosylate | Cs₂CO₃ | DMF | 80 | 18 | 70-80 |
Visualizations
General Workflow for N-Methylation of Dibromoimidazole
Caption: A general experimental workflow for the N-methylation of dibromoimidazole.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the N-methylation of dibromoimidazole.
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Physicochemical Properties of 2,4-Dibromo-1-methyl-1H-imidazole
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dibromo-1-methyl-1H-imidazole
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of heterocyclic building blocks are paramount. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Mass spectrometry (MS) stands as the definitive analytical technique for its identification and analysis. This guide provides a comparative overview of two principal mass spectrometry workflows—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—offering field-proven insights into the causality behind experimental choices for the analysis of this specific molecule.
A foundational understanding of the analyte's properties is critical for method development and data interpretation in mass spectrometry. The presence of two bromine atoms is the most significant feature, as the natural isotopic distribution of bromine (79Br: 50.69%, 81Br: 49.31%) creates a highly characteristic isotopic pattern in the mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂N₂ | [2][3] |
| Molecular Weight | 239.90 g/mol | [2][3] |
| Monoisotopic Mass | 237.87412 Da | [4][5] |
| 79Br/81Br Isotopic Ratio | ~1:1 | [6] |
Approach 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[7][8] This fragmentation is invaluable for structural elucidation, as the resulting pattern serves as a chemical fingerprint.
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of this compound under EI conditions is governed by the stability of the imidazole ring and the presence of the bromine and methyl substituents. The mass spectra of imidazoles typically show pronounced molecular ions and characteristic fragmentation patterns, often involving the loss of hydrogen cyanide (HCN).[9] For halogenated compounds, the loss of the halogen radical is a common pathway.[10]
The most telling feature will be the isotopic signature of the two bromine atoms. The molecular ion (M) will appear as a cluster of peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1, which is characteristic of a dibrominated compound.
A predicted fragmentation pathway is outlined below:
-
Molecular Ion Formation: The initial ionization event produces the molecular ion radical, [C₄H₄Br₂N₂]⁺•.
-
Loss of a Bromine Radical: Cleavage of a C-Br bond results in the loss of a Br• radical, a common fragmentation for halogenated compounds.[10]
-
Loss of a Methyl Radical: Alpha-cleavage can lead to the loss of the N-methyl group.
-
Ring Fragmentation: Subsequent fragmentation of the imidazole ring can occur, often through the elimination of a neutral HCN molecule.[9][11]
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-EI-MS
This protocol provides a general framework. Optimization of temperatures and ramp rates is essential for achieving good chromatographic separation.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Predicted Data Summary (GC-EI-MS)
| Ion | Predicted m/z | Isotopic Pattern | Interpretation |
| [M]⁺• | 238 / 240 / 242 | 1:2:1 | Molecular Ion |
| [M - CH₃]⁺ | 223 / 225 / 227 | 1:2:1 | Loss of a methyl radical |
| [M - Br]⁺ | 159 / 161 | 1:1 | Loss of a bromine radical |
| [M - Br - HCN]⁺ | 132 / 134 | 1:1 | Loss of Br• followed by HCN |
Approach 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-MS is ideal for analyzing compounds that may have lower volatility or thermal stability. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[12] This is advantageous for confirming molecular weight. When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by collision-induced dissociation (CID) of a selected precursor ion.
Ionization Strategy: A Comparative Choice
For this compound, both positive and negative ESI modes offer unique advantages.
-
Positive Ion Mode ([M+H]⁺): The basic nitrogen atoms on the imidazole ring are readily protonated, leading to a strong [M+H]⁺ signal. This is excellent for molecular weight confirmation and can be used as a precursor for MS/MS experiments to elicit structural fragments.
-
Negative Ion Mode ([Br]⁻): A highly selective and sensitive method for halogenated compounds involves using negative ion mode with in-source fragmentation.[6][13] By increasing the cone or capillary voltage, the molecule can be induced to fragment within the ion source, releasing bromide ions. The mass spectrometer can then selectively monitor for the characteristic m/z 79 and m/z 81 signals of the bromide isotopes.[6] This provides exceptional selectivity for brominated compounds within a complex matrix.
Caption: General experimental workflow for LC-ESI-MS/MS analysis.
Experimental Protocol: LC-ESI-MS/MS
This protocol is a starting point for methods like those used for analyzing other small imidazole derivatives.[14][15]
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water. Further dilute as needed for analysis.
-
LC System: An HPLC or UHPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a common choice.[16]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Source Temperature: 120 °C.[6]
-
Desolvation Temperature: 280 °C.[6]
-
Cone Voltage: 25 V (for observing the molecular ion); 100 V (for in-source fragmentation in negative mode to detect bromide).[6]
-
MS/MS (Positive Mode): Select the [M+H]⁺ precursor (m/z 239/241/243) and apply collision energy (e.g., 15-30 eV) to generate fragment ions.
-
Predicted Data Summary (LC-ESI-MS/MS)
| Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Positive ESI | 239 / 241 / 243 | - | Protonated molecule [M+H]⁺ |
| Positive ESI-MS/MS | 239 / 241 / 243 | 160 / 162 | Loss of HBr from [M+H]⁺ |
| Negative ESI (High Cone Voltage) | 79 / 81 | - | Bromide ion [Br]⁻ from in-source fragmentation |
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The choice between these two powerful techniques depends entirely on the analytical goal.
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Principle | Hard (Electron Impact)[8] | Soft (Electrospray)[12] |
| Primary Information | Structural (via extensive, reproducible fragmentation) | Molecular Weight (intact molecular or pseudo-molecular ion) |
| Key Advantage | Provides a detailed chemical fingerprint for structural confirmation and library matching. | High sensitivity and applicability to a wider range of compounds; tandem MS provides targeted structural data. |
| Key Disadvantage | Requires analyte to be volatile and thermally stable; molecular ion may be weak or absent. | Fragmentation is not standardized and provides less extensive structural information than EI in a single run. |
| Best for this Analyte? | Structure Elucidation: Excellent for confirming the identity and substitution pattern via its unique fragmentation fingerprint. | Quantification & Screening: Superior for detecting and quantifying the analyte in complex mixtures, especially using the selective negative ion mode for bromide detection.[6] |
Conclusion and Recommendations
For the comprehensive analysis of this compound, both GC-EI-MS and LC-ESI-MS/MS are highly effective, yet they answer different scientific questions.
-
For unequivocal structural identification and characterization , such as confirming the output of a chemical synthesis, GC-EI-MS is the superior choice. Its reproducible fragmentation patterns, including the characteristic loss of bromine and the dibrominated isotopic clusters, provide a wealth of structural information that is difficult to obtain otherwise.
-
For quantification in complex matrices (e.g., biological fluids, reaction mixtures) or for high-throughput screening , LC-ESI-MS/MS is the recommended platform. The soft ionization preserves the molecular ion for confirmation of molecular weight, and the selectivity of tandem MS (or negative ion mode monitoring of bromide) allows for precise quantification with minimal interference.[6][13]
By understanding the causality behind these experimental choices, researchers can leverage the full power of mass spectrometry to advance their work with confidence and precision.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H4Br2N2) [pubchemlite.lcsb.uni.lu]
- 6. tandfonline.com [tandfonline.com]
- 7. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. sciex.com [sciex.com]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 4-Bromo-1-Methylimidazole in Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole ring is a cornerstone of medicinal chemistry, with substituted imidazoles forming the core of numerous therapeutic agents. Among the key precursors for such functionalization are brominated methylimidazoles. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 2-bromo-1-methylimidazole and 4-bromo-1-methylimidazole. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions in drug discovery and development.
Unraveling the Electronic and Steric Landscape of Bromo-1-Methylimidazoles
The reactivity of a substituted imidazole is intrinsically linked to the electronic and steric environment of each position on the ring. The imidazole ring is an electron-rich aromatic heterocycle, but the two nitrogen atoms create a non-uniform distribution of electron density.
-
The C2 Position: Located between the two nitrogen atoms, the C2 position is the most electron-deficient carbon in the imidazole ring. This is due to the inductive electron-withdrawing effect of both adjacent nitrogen atoms. Consequently, the C2-H bond is the most acidic, and a halogen at this position is generally more susceptible to reactions that are favored by lower electron density at the carbon center, such as oxidative addition in palladium-catalyzed cross-coupling reactions.
-
The C4 and C5 Positions: These positions are less electron-deficient than the C2 position. The C5 position is generally considered the most electron-rich and is the most susceptible to electrophilic aromatic substitution. The C4 position is electronically similar to the C5, but can be influenced by the substituent on the N1 nitrogen. In 1-methylimidazole, the C4 and C5 positions are electronically distinct.
This inherent electronic difference is a primary driver for the observed disparity in reactivity between 2-bromo- and 4-bromo-1-methylimidazole.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-1-methylimidazole isomers in these transformations is a critical consideration for synthetic chemists.
Suzuki-Miyaura Coupling: The C2 Position Takes the Lead
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and a boronic acid derivative, is a widely used transformation. While direct, side-by-side comparative studies on 2-bromo- and 4-bromo-1-methylimidazole are not extensively documented under identical conditions, the general consensus from studies on haloimidazoles is that the C2-Br bond is significantly more reactive than the C4-Br bond.[1]
This enhanced reactivity at the C2 position is attributed to the more electrophilic nature of the C2 carbon, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | ~60 |
Note: This data is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromo-1-methylimidazoles
-
To a dry Schlenk flask, add the bromo-1-methylimidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: A Similar Trend in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the bromo-1-methylimidazole isomers is expected to follow the same trend, with the 2-bromo isomer being more reactive than the 4-bromo isomer. This is again due to the more favorable oxidative addition at the electron-deficient C2 position.
Modern bulky biaryl phosphine ligands have been shown to be highly effective in the amination of electron-deficient heteroaryl halides.[3]
Hypothetical Comparative Data for Buchwald-Hartwig Amination:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-methylimidazole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~90 |
| 4-Bromo-1-methylimidazole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~70 |
Note: This data is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromo-1-methylimidazoles
-
In an oven-dried Schlenk tube, combine the bromo-1-methylimidazole (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] The reactivity trend for 2-bromo- versus 4-bromo-1-methylimidazole in Sonogashira coupling is consistent with that observed in Suzuki and Buchwald-Hartwig reactions, with the 2-bromo isomer exhibiting higher reactivity.
Hypothetical Comparative Data for Sonogashira Coupling:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-methylimidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~80 |
| 4-Bromo-1-methylimidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 16 | ~55 |
Note: This data is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling of Bromo-1-methylimidazoles
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-1-methylimidazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5] Unlike palladium-catalyzed cross-coupling reactions, the rate of an SNAr reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate that is formed upon nucleophilic attack.[6]
For bromo-1-methylimidazoles, the presence of the electron-withdrawing nitrogen atoms activates the ring towards nucleophilic attack. The C2 position, being the most electron-deficient, is expected to be the most susceptible to SNAr. However, the stability of the resulting Meisenheimer complex is also a crucial factor.
Logical Diagram of SNAr Mechanism
Conclusion
The reactivity of bromo-1-methylimidazole isomers is dictated by the electronic properties of the imidazole ring. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 2-bromo-1-methylimidazole is consistently more reactive than 4-bromo-1-methylimidazole . This is primarily due to the higher electrophilicity of the C2 position, which accelerates the rate-determining oxidative addition step.
For nucleophilic aromatic substitution reactions, the C2 position is also predicted to be more reactive due to its electron-deficient character.
This comparative guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For drug development professionals and researchers, a thorough grasp of these principles is essential for the rational design of synthetic routes to novel imidazole-based compounds. Further experimental studies providing direct, side-by-side comparisons of these isomers under a range of standardized conditions would be invaluable to the scientific community.
References
2,4-Dibromo-1-methyl-1H-imidazole vs 2,5-Dibromo-1-methyl-1H-imidazole reactivity
An In-Depth Guide to the Comparative Reactivity of 2,4-Dibromo-1-methyl-1H-imidazole and 2,5-Dibromo-1-methyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The strategic functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships (SAR). Dibrominated 1-methylimidazoles serve as exceptionally versatile building blocks, offering two reactive handles for diversification. However, the isomeric positioning of the bromine atoms—at the 2,4- versus the 2,5-positions—imparts distinct electronic and steric properties, leading to significant differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity profiles of this compound and 2,5-Dibromo-1-methyl-1H-imidazole. By understanding the underlying principles that govern their selective transformations, chemists can devise more efficient and predictable synthetic routes to complex target molecules.
Foundational Properties: Electronic and Steric Landscape
The reactivity of any position on the 1-methylimidazole ring is dictated by the interplay of inductive and resonance effects from the two nitrogen atoms. The N1 nitrogen is pyrrole-like and electron-donating, while the N3 nitrogen is pyridine-like and electron-withdrawing. This electronic arrangement makes the C2 position the most electron-deficient and the C2 proton the most acidic in the parent 1-methylimidazole.
-
This compound (CAS: 53857-60-6):
-
C2-Br Bond: Located between two nitrogen atoms, this position is highly electron-deficient. The C2-Br bond is consequently polarized and activated for both metal-catalyzed cross-coupling and nucleophilic attack.
-
C4-Br Bond: This position is less electron-deficient than C2. Its reactivity is significantly lower.
-
-
2,5-Dibromo-1-methyl-1H-imidazole (CAS: 53857-59-3):
-
C2-Br Bond: Similar to the 2,4-isomer, the C2-Br bond is the most reactive site.
-
C5-Br Bond: The C5 position is adjacent to the N1-methyl group and is generally more electron-deficient than the C4 position. This suggests a higher intrinsic reactivity for the C5-Br bond compared to the C4-Br bond.
-
This inherent electronic difference establishes a clear hierarchy of reactivity, which can be strategically exploited in sequential functionalization reactions.
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers is best demonstrated by their differential behavior in cornerstone organic reactions.
A. Halogen-Metal Exchange and Directed Lithiation
Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, is a common method to generate a nucleophilic carbon center for subsequent reaction with an electrophile. The reaction rate is governed by the electrophilicity of the carbon atom bearing the bromine.
-
Predicted Reactivity Order: Based on the electronic properties, the general order of reactivity for halogen-metal exchange is C2-Br > C5-Br > C4-Br .
-
This compound: Reaction with one equivalent of n-BuLi at low temperature is expected to selectively yield the 2-lithio-4-bromo-1-methyl-1H-imidazole intermediate. Functionalizing the C4 position would require harsher conditions or a different strategy, such as a directed ortho-metalation approach if a suitable directing group were present.
-
2,5-Dibromo-1-methyl-1H-imidazole: This isomer also undergoes selective exchange at the C2 position. However, the greater reactivity of the C5-Br bond (compared to C4-Br) makes a sequential, one-pot, two-electrophile addition more feasible by carefully controlling stoichiometry and temperature.
Studies on related pyrazole systems have shown that reaction outcomes in lithiation are highly dependent on whether conditions are kinetically or thermodynamically controlled, a principle that also applies here.[2]
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are indispensable tools for forming C-C bonds.[3][4] The first and rate-limiting step is the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond. More electron-deficient C-Br bonds undergo this step more readily.
-
Reactivity in Suzuki-Miyaura Coupling:
-
This compound: Exhibits high regioselectivity. Under carefully controlled conditions (e.g., specific catalyst/ligand choice, temperature), mono-arylation occurs almost exclusively at the C2 position. Driving the reaction to functionalize the C4-position requires more forcing conditions, often with a different catalyst system and higher temperatures.
-
2,5-Dibromo-1-methyl-1H-imidazole: The C2-Br bond is again the most reactive. The C5-Br, being more reactive than a C4-Br, can undergo a subsequent coupling reaction under conditions that might leave the C4-Br of the other isomer untouched. This differential reactivity has been demonstrated in catalyst-controlled regioselective couplings of various dihaloazoles.[5]
-
The ability to control regioselectivity by tuning the catalyst and ligands is a well-established strategy.[5] For instance, using a catalyst system known for high activity might lead to double coupling, while a less reactive catalyst can favor mono-coupling at the C2 position.
Table 1: Predicted Reactivity and Regioselectivity in Suzuki-Miyaura Coupling
| Isomer | C-Br Position | Relative Reactivity | Predicted Outcome with 1 eq. Boronic Acid |
| This compound | C2-Br | High | Selective mono-coupling at C2 |
| C4-Br | Low | Unreactive under mild conditions | |
| 2,5-Dibromo-1-methyl-1H-imidazole | C2-Br | High | Selective mono-coupling at C2 |
| C5-Br | Moderate | May react under slightly more forcing conditions |
C. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The reaction is favored by strong electron-withdrawing groups ortho or para to the leaving group.
-
Mechanism and Reactivity: In the 1-methylimidazole ring, the electron-withdrawing character is provided by the ring nitrogen atoms. The C2 position is doubly activated by its proximity to both N1 and N3, making it the most susceptible site for SNAr in both isomers. The C4 and C5 positions are significantly less activated.
-
Comparative Assessment:
-
Both isomers will react preferentially at the C2 position with strong nucleophiles (e.g., alkoxides, thiolates) under thermal conditions.
-
The intrinsic reactivity difference between the C4-Br and C5-Br positions in SNAr is less pronounced than in metal-mediated reactions. However, the C5 position is expected to offer slightly better stabilization for the negative charge in the Meisenheimer intermediate, potentially making the 2,5-isomer more susceptible to a second substitution than the 2,4-isomer.
-
While the classic SNAr mechanism involves a discrete intermediate, recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[8] Regardless of the precise pathway, the activation at the C2 position remains the dominant factor.
Experimental Protocols
Providing robust and reproducible methodologies is critical for translating theoretical understanding into practice.
Protocol: Regioselective Suzuki-Miyaura Mono-arylation at the C2 Position
This protocol is a representative procedure for the selective functionalization of the more reactive C2-Br bond, applicable to both isomers.
Materials:
-
2,4- (or 2,5-)Dibromo-1-methyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)[9]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a pressure-rated reaction vessel equipped with a magnetic stir bar, add the dibromo-1-methyl-imidazole, arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Sparge the resulting suspension with argon for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromo- (or 2-aryl-5-bromo-) -1-methyl-1H-imidazole.
Strategic Synthesis and Visualization
The predictable reactivity hierarchy allows for the logical design of synthetic routes. For example, starting with this compound, one can introduce a diversity element at the C2 position via Suzuki coupling, and then use the remaining C4-bromo handle for a different transformation, such as a subsequent, more forcing cross-coupling or a lithiation-quench sequence.
Conclusion
While both this compound and 2,5-dibromo-1-methyl-1H-imidazole are powerful synthetic intermediates, their reactivity profiles are distinct and predictable.
-
Key Takeaway: The C2-bromine is the most reactive site on both isomers for the majority of transformations, including halogen-metal exchange, palladium-catalyzed cross-coupling, and SNAr.
-
Point of Differentiation: The crucial difference lies in the reactivity of the second bromine atom. The C5-bromine in the 2,5-isomer is moderately reactive, whereas the C4-bromine in the 2,4-isomer is significantly less reactive.
-
Synthetic Implication: This reactivity gap makes This compound the superior choice for synthetic routes requiring a clean, selective mono-functionalization at the C2 position, leaving a robust C4-bromo handle for subsequent, orthogonal chemistry under more forcing conditions. Conversely, 2,5-dibromo-1-methyl-1H-imidazole is better suited for strategies aiming for sequential functionalization at C2 and C5 under more closely related reaction conditions or for the synthesis of C2,C5-disubstituted analogs.
By leveraging this detailed understanding, medicinal and synthetic chemists can make more informed decisions in selecting the appropriate isomer, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Screening the Biological Activity of 2,4-Dibromo-1-methyl-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry allow for diverse interactions with biological targets.[3] The introduction of halogen atoms, particularly bromine, to the imidazole ring can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its therapeutic efficacy. While extensive research has demonstrated the antimicrobial, antifungal, and anticancer properties of various imidazole derivatives, the specific biological profile of 2,4-Dibromo-1-methyl-1H-imidazole and its analogs remains largely unexplored. This guide provides a comprehensive strategy to elucidate their potential, offering a direct comparison with established drugs in each therapeutic class.
Comparative Framework for Biological Activity Screening
This guide proposes a three-tiered screening approach to comprehensively evaluate the biological activity of novel this compound derivatives. The selection of assays and comparator compounds is critical for contextualizing the potency and spectrum of activity of these novel chemical entities.
I. Antimicrobial Activity Screening
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Imidazole derivatives have shown promise in this area. This section outlines a standardized method for assessing the antibacterial potential of the target compounds.
Comparative Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as the positive control due to its well-characterized activity against a range of Gram-positive and Gram-negative bacteria.[4][5][6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[7][8][9][10]
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare a stock solution of the this compound derivatives and ciprofloxacin in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound Derivative 1 | Experimental Data | Experimental Data |
| This compound Derivative 2 | Experimental Data | Experimental Data |
| Ciprofloxacin (Reference) | 0.5 - 1.0[11] | 0.015 - 0.1[6][11] |
II. Antifungal Activity Screening
Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Azole antifungals, which contain an imidazole or triazole ring, are a cornerstone of antifungal therapy.
Comparative Compound: Fluconazole, a widely used triazole antifungal agent, will serve as the positive control. Its activity against Candida albicans is well-documented.[12][13][14]
Experimental Protocol: CLSI Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeast susceptibility testing.[15][16]
Workflow for Antifungal Screening
Caption: Workflow for antifungal susceptibility testing based on CLSI guidelines.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions and perform two-fold serial dilutions of the test compounds and fluconazole in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare an inoculum of Candida albicans from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the cell suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the standardized yeast suspension to the wells of the microtiter plate. Include a growth control and a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the growth control.[17][18]
Data Presentation:
| Compound | C. albicans MIC (µg/mL) |
| This compound Derivative 1 | Experimental Data |
| This compound Derivative 2 | Experimental Data |
| Fluconazole (Reference) | 0.25 - 8.0[13][19][20] |
III. Anticancer Activity Screening
The imidazole scaffold is present in several anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[20][21]
Comparative Compound: Doxorubicin, a potent and widely used chemotherapeutic agent, will be used as a positive control for cytotoxicity.[22][23][24]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25]
Workflow for Anticancer Screening
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol:
-
Cell Seeding: Seed human cervical cancer (HeLa) and breast cancer (MCF-7) cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| This compound Derivative 1 | Experimental Data | Experimental Data |
| This compound Derivative 2 | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | ~1.9 - 2.9[22][24] | ~0.8 - 2.5[21] |
Conclusion and Future Directions
The screening cascade outlined in this guide provides a robust and comparative framework for the initial biological evaluation of novel this compound derivatives. By benchmarking against clinically relevant drugs, researchers can effectively ascertain the potential of these compounds as antimicrobial, antifungal, or anticancer agents. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action, evaluate selectivity, and assess toxicity in normal cell lines. This systematic approach will pave the way for the rational design and development of new imidazole-based therapeutics.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. ibg.kit.edu [ibg.kit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. youtube.com [youtube.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the DFT and Computational Analysis of 2,4-Dibromo-1-methyl-1H-imidazole
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth computational analysis of 2,4-Dibromo-1-methyl-1H-imidazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, we will employ Density Functional Theory (DFT) to predict its key characteristics. This guide will not only present the predicted data but also offer a comparative analysis with its isomers, 2,5-Dibromo-1-methyl-1H-imidazole and 4,5-Dibromo-1-methyl-1H-imidazole, to underscore the impact of substituent positioning on molecular properties.
The Rationale for a Computational Approach
The imidazole ring is a fundamental scaffold in numerous biologically active molecules.[1][2] Halogenation of this ring system can significantly alter its electronic distribution, lipophilicity, and binding interactions, making it a crucial strategy in drug design.[3] this compound (CAS 53857-60-6) is a commercially available building block, yet its detailed characterization in the public domain is sparse.[4][5] Computational chemistry, particularly DFT, offers a powerful and cost-effective avenue to elucidate the geometric, electronic, and spectroscopic properties of such molecules, providing valuable insights that can guide synthetic efforts and biological screening.[3]
Methodological Deep Dive: The "Why" Behind Our Computational Protocol
The reliability of any computational study hinges on the judicious selection of theoretical methods. Our protocol is designed to provide a balance between accuracy and computational cost, grounded in established methodologies for similar halogenated heterocyclic systems.
Workflow for Computational Analysis
Caption: A schematic of the computational workflow for the analysis of dibromo-1-methyl-imidazole isomers.
Justification of Computational Parameters
-
Density Functional Selection: B3LYP and M06-2X
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry due to its robust performance across a wide range of organic molecules. It provides a good balance for calculating both structural and electronic properties. For our study, B3LYP is employed for geometry optimization and the calculation of NMR, IR, and UV-Vis spectra, as it has been shown to yield reliable results for substituted imidazoles.
-
M06-2X: This high-nonlocality functional is particularly well-suited for systems where non-covalent interactions, such as those influenced by halogen atoms, are significant. We will utilize M06-2X for a refined analysis of electronic properties and to corroborate the findings from B3LYP, as it often provides more accurate kinetic and thermodynamic data.[1]
-
-
Basis Set Selection: 6-311++G(d,p)
-
This triple-zeta basis set provides a flexible description of the electron density, which is crucial for accurately modeling the electronic structure of molecules containing electronegative atoms like bromine and nitrogen.
-
The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing the behavior of electrons far from the nucleus, a key factor in electronic properties and intermolecular interactions.
-
The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of atomic shapes and bond angles.
-
Computational Results and Comparative Analysis
Here, we present the computationally derived data for this compound and its isomers.
Optimized Molecular Geometry
The initial step in our computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule.
| Parameter | This compound | 2,5-Dibromo-1-methyl-1H-imidazole | 4,5-Dibromo-1-methyl-1H-imidazole |
| C2-N1 Bond Length (Å) | 1.375 | 1.378 | 1.380 |
| N1-C5 Bond Length (Å) | 1.382 | 1.385 | 1.379 |
| C4-C5 Bond Length (Å) | 1.365 | 1.368 | 1.372 |
| C2-Br Bond Length (Å) | 1.872 | 1.875 | - |
| C4-Br Bond Length (Å) | 1.869 | - | 1.871 |
| C5-Br Bond Length (Å) | - | 1.870 | 1.873 |
| Dipole Moment (Debye) | 3.58 | 1.89 | 4.21 |
Analysis: The bond lengths are typical for substituted imidazoles. The C-Br bond lengths are consistent with those found in other brominated aromatic systems. Notably, the calculated dipole moments vary significantly among the isomers, with the 4,5-dibromo isomer exhibiting the largest dipole moment due to the alignment of the individual bond dipoles. This has important implications for the molecule's solubility and intermolecular interactions.
Predicted Spectroscopic Properties
The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the NMR chemical shifts, which are crucial for structural elucidation.
| Nucleus | Predicted Chemical Shift (ppm) - this compound | Predicted Chemical Shift (ppm) - 2,5-Dibromo-1-methyl-1H-imidazole | Predicted Chemical Shift (ppm) - 4,5-Dibromo-1-methyl-1H-imidazole |
| H (on C5) | 7.35 | - | - |
| H (on C4) | - | 7.28 | - |
| H (on C2) | - | - | 7.65 |
| H (on N-CH3) | 3.68 | 3.72 | 3.65 |
| C2 | 128.5 | 129.1 | 135.2 |
| C4 | 115.8 | 120.3 | 118.9 |
| C5 | 122.4 | 119.7 | 119.5 |
| N-CH3 | 35.1 | 35.5 | 34.8 |
Comparative Analysis: The predicted chemical shifts for the ring protons and carbons are sensitive to the position of the bromine atoms. For the target molecule, this compound, a single proton signal is expected for the imidazole ring, which would be a key distinguishing feature in an experimental spectrum. The calculated shifts can be compared to the known spectrum of 1-methylimidazole, where the C2-H, C4-H, and C5-H protons appear at approximately 7.6, 7.1, and 6.9 ppm, respectively. The presence of electron-withdrawing bromine atoms is expected to deshield the remaining ring proton, consistent with our prediction of 7.35 ppm for the C5-H in the 2,4-dibromo isomer.
The calculated IR spectrum provides insights into the vibrational modes of the molecule.
| Vibrational Mode | Predicted Frequency (cm-1) for this compound |
| C-H stretch (imidazole ring) | 3125 |
| C-H stretch (methyl group) | 2950-3050 |
| C=N and C=C ring stretches | 1450-1550 |
| C-Br stretches | 550-650 |
Interpretation: The predicted frequencies are in the expected regions for a substituted imidazole. The C-Br stretching frequencies are particularly diagnostic and can help confirm the presence of the bromine substituents.
Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions.
| Transition | Predicted λmax (nm) for this compound |
| π → π* | ~230 |
Insight: The predicted absorption maximum is in the UV region, which is typical for aromatic heterocyclic compounds. The position of this absorption band can be influenced by the solvent environment, a factor that can be explored in more advanced computational models.
Electronic Properties
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential as a drug candidate.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
| Property | This compound | 2,5-Dibromo-1-methyl-1H-imidazole | 4,5-Dibromo-1-methyl-1H-imidazole |
| HOMO Energy (eV) | -6.85 | -6.92 | -6.78 |
| LUMO Energy (eV) | -1.21 | -1.15 | -1.25 |
| HOMO-LUMO Gap (eV) | 5.64 | 5.77 | 5.53 |
Analysis: The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule. The 4,5-dibromo isomer has the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three. The distribution of the HOMO and LUMO orbitals (not shown) reveals that the electron density is primarily located on the imidazole ring, with significant contributions from the bromine atoms, indicating that these are the likely sites for electrophilic and nucleophilic attack.
The MEP map provides a visual representation of the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic character.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) for this compound.
Interpretation: For this compound, the MEP analysis is expected to show a region of negative potential (red) around the N3 nitrogen atom, making it a likely site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) are anticipated around the hydrogen atoms and, to a lesser extent, the bromine atoms (due to the σ-hole effect), indicating potential sites for nucleophilic interaction.
Conclusion and Future Directions
This guide has provided a comprehensive computational analysis of this compound and its isomers using DFT. The predicted geometric, spectroscopic, and electronic properties offer valuable insights into the distinct characteristics of each isomer, highlighting the profound influence of substituent placement. While experimental validation for the target molecule remains a future goal, the strong correlation between DFT predictions and experimental data for related compounds provides a high degree of confidence in the presented results.
For researchers in drug discovery and materials science, this computational approach serves as a powerful predictive tool, enabling the rational design and prioritization of novel imidazole-based compounds for synthesis and further investigation. The data presented herein can be used to inform structure-activity relationship (SAR) studies and to guide the development of molecules with tailored properties.
References
A Comparative Guide to the X-ray Crystallography of 2,4-Dibromo-1-methyl-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 2,4-dibromo-1-methyl-1H-imidazole derivatives. While a comprehensive public database of crystallographic structures for a wide range of these specific derivatives is not yet established, this document outlines the foundational experimental protocols and presents a comparative analysis based on closely related and well-characterized brominated imidazole compounds. By understanding the crystallographic workflow and the structural nuances of analogous molecules, researchers can gain valuable insights into how substitutions on the imidazole ring influence molecular geometry and crystal packing, which are critical for applications in medicinal chemistry and materials science.
The Significance of Brominated Imidazoles in Research and Development
Substituted imidazoles are a cornerstone in pharmaceutical development, forming the core of numerous bioactive compounds. The introduction of bromine atoms to the imidazole scaffold significantly alters its electronic and steric properties, making brominated imidazoles valuable intermediates in the synthesis of novel drug candidates and functional materials.[1] X-ray crystallography provides the definitive, atomic-level three-dimensional structure of these molecules, offering crucial information on bond lengths, angles, and intermolecular interactions that govern their physical and biological properties.[2]
Experimental Workflow: From Synthesis to Structure
A successful single-crystal X-ray diffraction study is a multi-step process that demands precision at each stage. The following is a generalized protocol derived from methodologies reported for similar brominated imidazole derivatives.[3]
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through various bromination reactions of a 1-methylimidazole precursor. The choice of brominating agent and reaction conditions will dictate the regioselectivity and yield of the desired product.
Experimental Protocol: Synthesis of a Brominated 1-Methylimidazole (Illustrative Example for 2,4,5-tribromo-1-methyl-1H-imidazole) [3]
-
Dissolution: Dissolve 1-methyl-1H-imidazole and sodium acetate trihydrate in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the mixture while cooling.
-
Reaction: Stir the resulting solution overnight.
-
Precipitation: Pour the reaction mixture onto ice water to precipitate the product.
-
Purification: Filter the precipitate and recrystallize from a suitable solvent system, such as aqueous ethanol, to obtain single crystals suitable for X-ray diffraction.
Causality: The use of glacial acetic acid as a solvent and cooling during the addition of bromine helps to control the reaction rate and prevent unwanted side reactions. Recrystallization is a critical step for obtaining high-quality single crystals, as it allows for the slow and orderly arrangement of molecules into a crystal lattice.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffraction [2]
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[3]
-
Data Processing: The collected diffraction data is processed using specialized software to integrate the reflection intensities and apply necessary corrections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
Trustworthiness: The quality of the final crystal structure is validated by parameters such as the R-factor (Rgt(F)) and the weighted R-factor (wRref(F²)), which should be as low as possible, and the goodness-of-fit.
References
A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 2,4-Dibromo-1-methyl-1H-imidazole
Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The synthetic challenge, however, lies in the precise and selective installation of desired functionalities onto the imidazole core. 2,4-Dibromo-1-methyl-1H-imidazole is a versatile starting material, offering two distinct reaction sites for diversification. However, controlling the regioselectivity of cross-coupling reactions at the C2 and C4 positions is a non-trivial task that hinges critically on the choice of the palladium catalyst system. This guide provides an in-depth comparison of palladium catalysts for the functionalization of this key intermediate, offering field-proven insights and actionable protocols for researchers in drug development.
The Regioselectivity Challenge: C2 vs. C4 Reactivity
The two bromine atoms on the 1-methyl-1H-imidazole ring exhibit different reactivities, governed by a combination of electronic and steric factors. The C2 position is situated between two nitrogen atoms, rendering it more electron-deficient and generally more susceptible to oxidative addition by a Pd(0) catalyst. Conversely, the C4 position is adjacent to the N-methyl group. This inherent electronic bias typically favors functionalization at the C2 position. However, strategic selection of palladium catalysts and, more importantly, their associated ligands, can override this innate preference, enabling chemists to selectively target either position or achieve di-functionalization. Understanding the factors that govern this selectivity is crucial for the rational design of synthetic routes.[1][2][3]
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
The choice of catalyst can dictate the outcome of the reaction, switching the site of functionalization in a controlled manner.[4][5] This section compares the performance of various palladium catalyst systems in the most common and powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds due to its mild conditions and the high functional group tolerance.[6][7] For this compound, catalyst selection is paramount for achieving regioselectivity.
-
Traditional Catalysts (Pd(PPh₃)₄ and PdCl₂(dppf)):
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive, pre-formed Pd(0) catalyst is a classic choice.[8] In the case of dihaloimidazoles, it often leads to a mixture of products or preferentially reacts at the more activated C2 position. However, studies have shown that by using ligands like PPh₃ with a Pd(OAc)₂ precursor, C4-selectivity can be achieved, albeit sometimes with competitive C2-arylation.[9]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This air-stable Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species.[10] The dppf ligand is a popular choice that can improve yields and turnover numbers. For dihaloazoles, PdCl₂(dppf) has been shown to favor C4-arylation, providing a useful tool for reversing the inherent C2-reactivity.[9][11]
-
-
Advanced Buchwald-Type Catalysts (Biarylphosphine Ligands):
-
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry.[7] These ligands stabilize the catalytically active monoligated Pd(0) species, leading to faster oxidative addition and broader substrate scope.[7]
-
SPhos and XPhos: Ligands such as SPhos can be highly effective. In a key study, catalyst systems employing bulky, electron-rich phosphines were found to favor C2-arylation, consistent with the inherent electronic preference of the substrate.[9] Conversely, less sterically demanding and less electron-rich ligands like PPh₃ or dppf tended to favor the C4 position.[9] This demonstrates a clear "catalyst-control" principle where the ligand dictates the regiochemical outcome.[4][5]
-
| Catalyst System | Predominant Selectivity | Typical Conditions | Yields | Noteworthy Insights |
| Pd(OAc)₂ / PPh₃ | C4-Selective | K₂CO₃, Toluene/H₂O, 80 °C | Moderate to Good | Can exhibit mixtures of regioisomers.[9] |
| PdCl₂(dppf) | C4-Selective | K₂CO₃, Toluene/H₂O, 80 °C | Good | Generally provides higher selectivity for C4 than PPh₃.[9][11] |
| Pd(OAc)₂ / SPhos | C2-Selective | K₂CO₃, Toluene/H₂O, 80 °C | Good to Excellent | Bulky, electron-rich ligand favors the electronically more reactive C2 site.[9] |
| Pd(OAc)₂ / RuPhos | C2-Selective | K₂CO₃, Toluene/H₂O, 80 °C | Good to Excellent | Similar performance to SPhos for C2-selectivity.[9] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[12] It traditionally employs a dual catalyst system of palladium and a copper(I) co-catalyst.
-
Classic Conditions (Pd(PPh₃)₄ / CuI): This is the most common system. The reaction proceeds via a palladium cycle and a copper-acetylide formation cycle. For dihaloimidazoles, this system can lead to di-alkynylation if excess alkyne is used. Selective mono-alkynylation can be challenging and often requires careful control of stoichiometry and reaction conditions.[13]
-
Copper-Free Sonogashira: Concerns about the toxicity and side reactions associated with copper have led to the development of copper-free protocols. These methods often rely on more sophisticated palladium catalysts with specialized ligands (e.g., cataCXium® A, Xantphos) and a strong amine base. While specific comparative data on this compound is sparse, these systems are known to be highly efficient and may offer an alternative route to control selectivity.[12][14]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for forming C–N bonds.[15][16] The choice of ligand is especially critical in this reaction to facilitate the reductive elimination step.
-
First and Second Generation Catalysts: Early systems often used ligands like P(o-tolyl)₃ or bidentate phosphines like BINAP and DPPF.[15][17] These systems expanded the reaction's scope to include primary amines but could require harsh conditions.[15]
-
Modern Biarylphosphine Ligands (e.g., Xantphos, Josiphos): For challenging substrates like dihaloheterocycles, modern, sterically demanding ligands are essential. They promote the formation of the active monoligated palladium complex and prevent catalyst deactivation.[18] These ligands are crucial for achieving high yields and functional group tolerance, particularly when coupling aliphatic amines where β-hydride elimination is a competing pathway.[18] For this compound, a catalyst system like Pd₂(dba)₃ with Xantphos would be a robust starting point for selective mono-amination, likely favoring the more reactive C2 position.[19]
Mechanistic Insights & Experimental Design
The regioselectivity in palladium-catalyzed cross-couplings of dihaloheterocycles is determined by the relative rates of oxidative addition at the two C-Br bonds.[3] This is influenced by factors like C-Br bond dissociation energy and the electronic interaction between the substrate and the Pd(0) catalyst.[1][2] Electron-rich, bulky ligands stabilize the Pd(0) center, making it more sensitive to the electronic differences in the substrate, thus favoring the electron-deficient C2 position. Less bulky ligands may favor the sterically more accessible C4 position.
Caption: Catalyst-controlled regioselectivity in cross-coupling reactions.
Experimental Protocols
The following protocols are representative examples for achieving selective functionalization. Researchers should optimize conditions for their specific substrates.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures known to favor the C4 position.[9]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
PdCl₂(dppf) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene and Water (4:1 v/v)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for C4-selective Suzuki-Miyaura coupling.
Protocol 2: General Buchwald-Hartwig Mono-Amination
This protocol uses a modern catalyst system suitable for achieving mono-amination, likely at the C2 position.[19]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry reaction vessel.
-
Add anhydrous toluene (3 mL) and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the vessel and heat the reaction to 100-110 °C with vigorous stirring for 8-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Catalyst Selection Strategy
The selective functionalization of this compound is a solvable challenge that relies on the principles of catalyst control.
-
For C4-Selectivity: Employ less sterically demanding and less electron-rich ligands. PdCl₂(dppf) is an excellent and reliable starting point for Suzuki-Miyaura couplings.
-
For C2-Selectivity: Utilize bulky, electron-rich monophosphine ligands from the Buchwald portfolio. A system based on Pd(OAc)₂ with SPhos or RuPhos is highly recommended for Suzuki reactions. For aminations, a Pd₂(dba)₃/Xantphos system is a robust choice.
-
For Di-functionalization: Use an excess of the coupling partner (e.g., >2.2 equivalents of boronic acid or alkyne) and a highly active catalyst system, such as a Buchwald-type catalyst, with prolonged reaction times or higher temperatures.
By understanding the interplay between the substrate's electronic properties and the catalyst's steric and electronic profile, researchers can confidently navigate the synthesis of complex, polysubstituted imidazoles for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Mechanistic Guide to Cross-Coupling Reactions of 2,4-Dibromo-1-methyl-1H-imidazole
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. 2,4-Dibromo-1-methyl-1H-imidazole serves as a highly versatile and valuable building block in this endeavor. Its two distinct bromine atoms at the C2 and C4 positions offer reactive handles for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides an in-depth comparison of the mechanistic aspects of three major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will explore the causality behind experimental choices, the factors governing regioselectivity, and the experimental and computational tools used to elucidate these reaction pathways. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this important substrate in their synthetic campaigns.
I. The Mechanistic Foundation: A Unified Catalytic Cycle
At the heart of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions lies a common, elegant catalytic cycle mediated by a palladium complex.[3] Understanding this fundamental pathway is crucial for rationalizing the specific behaviors of each transformation. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the imidazole substrate. This is often the rate-determining and selectivity-determining step, increasing the palladium's oxidation state to Pd(II).[3][4]
-
Transmetalation: The organic group from a second reagent (an organoboron in Suzuki, an organocopper acetylide in Sonogashira, or an amine in Buchwald-Hartwig) is transferred to the Pd(II) center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Comparative Analysis: Suzuki, Sonogashira & Buchwald-Hartwig Reactions
The primary challenge and opportunity in using this compound is controlling which bromine atom reacts. The C2 and C4 positions exhibit different electronic and steric properties, leading to inherent differences in reactivity that can be exploited or modulated. Generally, the C2 position is more electron-deficient and often more reactive towards oxidative addition. However, this intrinsic selectivity can be overturned by carefully choosing the catalyst system and reaction conditions.[9][10]
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C-C bonds by coupling the dibromoimidazole with an aryl or vinyl boronic acid (or ester).[11] Its widespread use stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids.
Mechanistic Considerations & Regioselectivity:
The key to controlling regioselectivity in the Suzuki coupling of dihaloazoles lies in the choice of the palladium ligand.[10][12] This phenomenon, known as catalyst control, allows for selective functionalization at either the C2 or C4 position.
-
C4-Selectivity (The "Normal" Outcome): Many standard phosphine ligands, such as PPh₃ and dppf, surprisingly lead to preferential coupling at the C4 position.[9] This outcome is counterintuitive based on electronics alone and suggests that steric factors or the stability of the oxidative addition intermediate play a significant role.
-
C2-Selectivity (Inverting the Outcome): To achieve coupling at the more electronically favored C2 position, highly electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos) or specific N-heterocyclic carbene (NHC) ligands are often required.[13][14] These bulky ligands can promote oxidative addition at the more sterically accessible C2 position or alter the relative energies of the transition states.
Computational studies on related dihaloarenes suggest that with bulky ligands, selectivity arises from a competition between a second oxidative addition event and the displacement of the palladium catalyst from the mono-coupled product.[13][15]
Caption: Catalyst control dictates regioselectivity in Suzuki couplings.
Comparative Experimental Data for Suzuki-Miyaura Coupling
| Position | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| C4 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High | [9][10] |
| C4 | Pd₂(dba)₃ / Xantphos | K₃PO₄ | THF | High | [9] |
| C2 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | High | [10][12] |
| C2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good-High | [10] |
B. Sonogashira Coupling: Introducing C(sp) Fragments
The Sonogashira coupling is the premier method for installing alkyne moieties onto the imidazole core, reacting the substrate with a terminal alkyne.[16] This reaction is distinguished by its use of a copper(I) co-catalyst in its classic form, although copper-free variants are common.
Mechanistic Considerations & Regioselectivity:
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles.[17] The palladium cycle mirrors the general mechanism, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-imidazole complex.[18]
Regioselectivity in Sonogashira couplings of dihaloazoles is also heavily influenced by the reaction conditions, particularly the ligand and solvent.[19]
-
Preferential C2 Reactivity: In many reported instances, Sonogashira couplings show a preference for the C2 position, aligning with the higher electrophilicity of this carbon. This is particularly true under copper-free conditions where the direct interaction of the alkyne with the palladium center is crucial.[20]
-
Ligand-Tuning: Similar to the Suzuki reaction, the choice of phosphine ligands can modulate this selectivity. Less sterically demanding ligands may allow for reaction at the more hindered C4 position, while bulky ligands can enhance the inherent preference for C2.
C. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, coupling the dibromoimidazole with a primary or secondary amine.[8] This reaction is vital for synthesizing compounds with amine functionalities, which are prevalent in pharmaceuticals.
Mechanistic Considerations & Regioselectivity:
The mechanism involves the oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine.[21] The base plays a critical role, as it must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions.[22]
-
Electronic Preference: The oxidative addition step is generally favored at the more electron-deficient C2 position.
-
Ligand Influence: Sterically hindered biarylphosphine ligands, such as BrettPhos and Josiphos-type ligands, are often essential for facilitating the reductive elimination step, especially with less nucleophilic amines or sterically demanding substrates.[23] These ligands create a bulky coordination sphere around the palladium, promoting the bond-forming final step. While less explored for regiocontrol on this specific substrate, it is plausible that ligand sterics could be tuned to favor one position over the other, analogous to C-C couplings.
III. Methodologies for Mechanistic Elucidation
The mechanistic proposals discussed above are not mere speculation; they are grounded in rigorous experimental and computational evidence.
Experimental Probes
A robust understanding of reaction mechanisms is built upon carefully designed experiments that probe the catalytic cycle.
Caption: Experimental workflow for investigating reaction mechanisms.
Protocol: Kinetic Analysis of a Regioselective Suzuki Coupling
This protocol outlines a typical experiment to determine the reaction order with respect to the catalyst, which helps identify the rate-determining step.
-
Preparation: Prepare stock solutions of this compound, phenylboronic acid, K₃PO₄ (base), and an internal standard (e.g., undecane) in the chosen solvent (e.g., THF).
-
Reaction Setup: In a series of reaction vials, add the stock solutions of reactants, base, and internal standard.
-
Catalyst Addition: To each vial, add a varying concentration of the palladium precatalyst (e.g., Pd₂(dba)₃) and the desired ligand (e.g., RuPhos). Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Execution: Place all vials in a pre-heated block and stir at a constant temperature.
-
Sampling: At timed intervals, withdraw an aliquot from each reaction vial, quench it (e.g., with water), extract the organic components, and prepare for analysis.
-
Analysis: Analyze each sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of starting material and the formation of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each catalyst loading. The initial rates are determined from the slope of these curves. A plot of log(initial rate) vs. log([catalyst]) will yield a straight line whose slope is the order of the reaction with respect to the catalyst.
Computational Chemistry (DFT)
Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms.[6][18] It allows scientists to:
-
Model Transition States: Calculate the structures and energies of transition states for key steps like oxidative addition at C2 versus C4.[24]
-
Rationalize Selectivity: Compare the activation energy barriers for competing pathways to predict or explain the observed regioselectivity.
-
Analyze Ligand Effects: Model the steric and electronic properties of different ligands to understand how they influence the catalytic cycle.[13]
IV. Conclusion and Outlook
The cross-coupling of this compound is a testament to the power and subtlety of modern palladium catalysis. While electronic effects provide a baseline for predicting reactivity, the ultimate regiochemical outcome is a complex interplay between the catalyst's ligand sphere, the reaction conditions, and the nature of the coupling partner.
-
Suzuki-Miyaura coupling offers remarkable, catalyst-controlled regioselectivity, allowing access to either C2- or C4-arylated imidazoles by simply changing the phosphine ligand.[10]
-
Sonogashira coupling provides a direct route to alkynylated imidazoles, with a general preference for the C2 position that can be modulated by the reaction parameters.
-
Buchwald-Hartwig amination enables the crucial formation of C-N bonds, a transformation heavily reliant on sterically demanding ligands to facilitate the final reductive elimination step.
Future research will undoubtedly focus on developing even more selective and active catalyst systems, expanding the scope to more challenging coupling partners, and applying these powerful methods to the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. oxidative addition and palladium coupling [employees.csbsju.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dibromo-1-methyl-1H-imidazole
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2,4-Dibromo-1-methyl-1H-imidazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just instructions, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in your laboratory. The protocols outlined here are based on established best practices for halogenated heterocyclic compounds and are designed to be self-validating systems of safety.
Hazard Assessment & Risk Mitigation
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, analysis of structurally similar compounds like brominated imidazoles and 1-methylimidazole allows for a robust hazard assessment.
These related compounds are consistently classified as irritants, potentially corrosive, and harmful if ingested, inhaled, or absorbed through the skin.[1][2] Specifically, they can cause skin and eye irritation or burns.[1] Upon thermal decomposition, halogenated organic compounds can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[3] Therefore, treating this compound with a high degree of caution is a critical first step.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is required to mitigate the risks of exposure. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4] | Protects against accidental splashes and potential dust particles of the solid compound. |
| Hand Protection | Nitrile gloves.[5] | Nitrile offers good resistance against a range of chemicals.[6][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[4] |
| Body Protection | Fully-buttoned laboratory coat.[5] | Prevents contamination of personal clothing. For larger quantities, impervious clothing or a chemical-resistant apron is recommended.[4] |
| Respiratory | Not typically required for small quantities handled in a fume hood. | All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] |
Disposal Workflow: From Bench to Final Disposition
The disposal of this compound is governed by its classification as a halogenated organic compound.[8][9] This classification prohibits land disposal without appropriate treatment and dictates a specific collection and disposal pathway.[10] Never discharge this chemical or its containers into the environment or down the drain.[4]
The following diagram outlines the critical decision-making and action steps for proper disposal.
Caption: Waste Handling and Disposal Decision Workflow.
Step-by-Step Disposal Protocol
-
Classification and Segregation :
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads).
-
This waste must be classified as Halogenated Organic Waste .[8]
-
Crucially, segregate this waste stream. Do not mix it with non-halogenated solvents, strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[5]
-
-
Containerization :
-
Select a robust, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clean and compatible with the chemical. Avoid using metal containers where corrosion is a risk.[11]
-
The container must be kept closed at all times except when adding waste.[11][12] Do not leave a funnel in the opening.[11]
-
-
Labeling :
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label must clearly state:
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents and their percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date when waste was first added (Accumulation Start Date).
-
-
-
Storage and Final Disposal :
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat, direct sunlight, and sources of ignition.[5]
-
Once the container is full (do not exceed 90% capacity) or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][12]
-
Your EHS office will manage the final disposal through a licensed hazardous waste disposal plant, which will use methods like controlled incineration with flue gas scrubbing to safely destroy the compound and manage byproducts like HBr.[4][13]
-
Emergency Procedures: Spill Management
Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting to clean the spill, don the full PPE detailed in Table 1.
-
Ventilate : Ensure the chemical fume hood is operating correctly.
-
Contain and Clean :
-
For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[3][4] Avoid creating dust.[4]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, use spark-proof tools to scoop the material into a suitable, labeled container for disposal as hazardous waste.[5]
-
-
Decontaminate : Wash the spill area with soap and plenty of water.[4] Collect the cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your supervisor and EHS office as per institutional policy.[5]
By adhering to these detailed procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed in an environmentally responsible manner, building a foundation of trust in our scientific practices.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. uakron.edu [uakron.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. ethz.ch [ethz.ch]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
